molecular formula C12H12N4O5S2 B13763902 Dibenzofuran-2,8-bis(sulphonohydrazide) CAS No. 56418-85-0

Dibenzofuran-2,8-bis(sulphonohydrazide)

Katalognummer: B13763902
CAS-Nummer: 56418-85-0
Molekulargewicht: 356.4 g/mol
InChI-Schlüssel: UIUWCVSRSKMUET-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Dibenzofuran-2,8-bis(sulphonohydrazide) is a useful research compound. Its molecular formula is C12H12N4O5S2 and its molecular weight is 356.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Dibenzofuran-2,8-bis(sulphonohydrazide) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dibenzofuran-2,8-bis(sulphonohydrazide) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

56418-85-0

Molekularformel

C12H12N4O5S2

Molekulargewicht

356.4 g/mol

IUPAC-Name

dibenzofuran-2,8-disulfonohydrazide

InChI

InChI=1S/C12H12N4O5S2/c13-15-22(17,18)7-1-3-11-9(5-7)10-6-8(23(19,20)16-14)2-4-12(10)21-11/h1-6,15-16H,13-14H2

InChI-Schlüssel

UIUWCVSRSKMUET-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=C1S(=O)(=O)NN)C3=C(O2)C=CC(=C3)S(=O)(=O)NN

Herkunft des Produkts

United States
Foundational & Exploratory

Dibenzofuran-2,8-bis(sulphonohydrazide): Chemical Structure, Molecular Weight, and Application as an Advanced Chemical Blowing Agent

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of porous biomaterials, medical-grade foams, and controlled-release pharmaceutical matrices, the selection of a chemical blowing agent (CBA) dictates the structural integrity and biocompatibility of the final product. Dibenzofuran-2,8-bis(sulphonohydrazide) (CAS: 56418-85-0), commercially known in industrial applications as Porofor S 44, represents a highly specialized organic CBA. Unlike standard aliphatic blowing agents, its rigid aromatic dibenzofuran core provides exceptional thermal stability, while its dual sulphonohydrazide groups undergo predictable homolytic cleavage to release inert nitrogen gas ( N2​ ).

This technical guide dissects the molecular architecture, thermal decomposition kinetics, and analytical validation protocols necessary for integrating this compound into advanced polymer systems.

Core Chemical Identity & Structural Properties

The performance of Dibenzofuran-2,8-bis(sulphonohydrazide) is entirely governed by its chemical structure. The planar, rigid dibenzofuran backbone restricts molecular rotation, elevating the compound's baseline thermal stability. The functional groups—two sulphonohydrazide moieties ( −SO2​NHNH2​ ) located at the 2 and 8 positions—serve as the reactive sites for gas evolution.

Quantitative Data Summary

The following table summarizes the core physicochemical properties of the compound, validated against standard chemical inventory databases .

PropertyValueStructural Significance
IUPAC Name dibenzofuran-2,8-disulfonohydrazideDefines the precise substitution pattern on the aromatic core.
CAS Number 56418-85-0Unique identifier for regulatory and procurement tracking.
Molecular Formula C12​H12​N4​O5​S2​ Indicates a high nitrogen-to-carbon ratio, optimizing gas yield.
Molecular Weight 356.38 g/mol High MW prevents premature volatilization before decomposition.
Topological Polar Surface Area 174 A˚2 High polarity ensures uniform dispersion in polar polymer matrices.
Predicted LogP -0.60Hydrophilic nature; dictates compatibility with specific elastomers.
Primary Function Chemical Blowing Agent (CBA)Generates closed-cell foam structures via thermal decomposition.

Mechanism of Action: Thermal Decomposition & Gas Evolution

The utility of sulphonohydrazide-based blowing agents lies in their thermally induced decomposition. When the polymer matrix reaches the activation temperature (typically >150 °C for aromatic sulphonohydrazides), the compound undergoes a complex radical decomposition pathway .

The primary reaction involves the homolytic cleavage of the sulfur-nitrogen ( S−N ) and nitrogen-nitrogen ( N−H ) bonds. This exothermically releases nitrogen gas ( N2​ ) and water vapor ( H2​O ), which act as the primary and secondary expansion agents, respectively. Crucially, the rigid dibenzofuran core does not volatilize; instead, it forms stable polymeric disulfides and thiosulfonates that crosslink with the surrounding polymer matrix, preventing the leaching of toxic small molecules—a critical requirement for medical device applications.

G A Dibenzofuran-2,8-bis(sulphonohydrazide) (Stable Precursor) B Thermal Activation (T > 150°C) A->B Heat Input C Homolytic Cleavage (S-N & N-H Bond Fission) B->C Overcomes Activation Energy (Ea) D Nitrogen Gas (N2) Primary Expansion Gas C->D m/z 28 (TGA-MS) E Water Vapor (H2O) Secondary Expansion C->E m/z 18 (TGA-MS) F Polymeric Disulfides Matrix Crosslinking C->F Solid Phase Residue

Thermal decomposition pathway of Dibenzofuran-2,8-bis(sulphonohydrazide) generating N2 gas.

Analytical Characterization Protocols

To ensure batch-to-batch consistency and validate the safety profile of the evolved gases for biomedical applications, rigorous thermal analysis is mandatory. The following protocol outlines a self-validating system for determining the decomposition kinetics and gas purity.

Protocol: TGA-MS/DSC for Decomposition Kinetics

Objective: To quantify the activation energy ( Ea​ ) of gas evolution and validate the purity of the evolved N2​ gas, ensuring no toxic volatile organic compounds (VOCs) are generated.

  • Step 1: Sample Preparation. Weigh exactly 5.0 ± 0.1 mg of Dibenzofuran-2,8-bis(sulphonohydrazide) into a 70 µL alumina ( Al2​O3​ ) crucible.

    • Causality: Alumina is chosen over standard aluminum or copper pans because the rigid dibenzofuran core requires high decomposition temperatures. Alumina prevents any transition-metal-catalyzed artifactual decomposition that could artificially lower the onset temperature and skew kinetic data.

  • Step 2: DSC Setup and Purge. Place the crucible in the Differential Scanning Calorimeter (DSC) furnace and purge with ultra-high-purity Argon at 50 mL/min for 15 minutes prior to the run.

    • Causality: Argon provides a strictly inert atmosphere, isolating the purely thermal homolytic cleavage mechanism and preventing oxidative degradation of the dibenzofuran backbone.

  • Step 3: Heating Program. Execute dynamic heating ramps at 5, 10, 15, and 20 °C/min from 25 °C to 300 °C.

    • Causality: Multiple heating rates are mathematically required to apply the Kissinger-Akahira-Sunose (KAS) isoconversional method. This allows for the precise calculation of the apparent activation energy ( Ea​ ) without assuming a specific solid-state reaction model.

  • Step 4: MS Coupling and Gas Quantification. Route the evolved gases from the Thermogravimetric Analyzer (TGA) through a heated transfer line (200 °C) to a quadrupole mass spectrometer (MS). Monitor m/z 28 ( N2​ ) and m/z 18 ( H2​O ).

    • Causality: The heated transfer line prevents the condensation of water vapor before it reaches the MS detector. Monitoring specific mass-to-charge ratios differentiates the primary expansion gas from secondary byproducts, confirming the absence of toxic off-gassing .

Applications in Advanced Polymer Matrices

In drug development and medical device manufacturing, porous structures are often required for transdermal patch backing layers, tissue engineering scaffolds, and controlled-release matrices.

Historically, Azodicarbonamide (ADC) has been the industry standard blowing agent. However, ADC decomposition can yield semicarbazide, a compound with known toxicity concerns. Dibenzofuran-2,8-bis(sulphonohydrazide) circumvents this issue entirely. Because its decomposition yields only inert nitrogen gas, water, and a highly stable, non-migratory polymeric disulfide residue, it presents a superior safety profile for applications requiring prolonged skin contact or implantation. Furthermore, its relatively high decomposition temperature ensures it survives the initial compounding and extrusion phases of high-melt polymers (like EVA or specialized polyurethanes) without premature foaming.

References

  • European Chemicals Agency (ECHA). "Dibenzofuran-2,8-bis(sulphonohydrazide) - Substance Information." ECHA CHEM Database. URL: [Link]

  • Li, K., et al. "Thermal hazard and decomposition mechanism of p-toluenesulfonyl hydrazide." ResearchGate. URL: [Link]

A Technical Guide to the Proposed Thermal Decomposition Mechanism of Dibenzofuran-2,8-bis(sulphonohydrazide)

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the proposed thermal decomposition mechanism of Dibenzofuran-2,8-bis(sulphonohydrazide). Leveraging established principles of organic chemistry, thermal analysis, and knowledge of related organosulfur compounds, we will explore the likely degradation pathways and outline the experimental methodologies required for their validation. This document is designed to serve as a foundational resource for researchers investigating the stability and degradation of this and similar molecules.

Introduction: The Significance of Dibenzofuran-2,8-bis(sulphonohydrazide)

Dibenzofuran derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science due to their rigid, planar structure and unique electronic properties.[1][2] The introduction of sulfonylhydrazide moieties at the 2 and 8 positions of the dibenzofuran core suggests potential applications as blowing agents, cross-linking agents, or as precursors for the synthesis of other functionalized materials. Understanding the thermal stability and decomposition mechanism of Dibenzofuran-2,8-bis(sulphonohydrazide) is paramount for its safe handling, processing, and for predicting its behavior in various applications. Dibenzofuran itself is a thermally robust aromatic compound.[1] Derivatives of dibenzofuran are also known for their high thermal stability.[3][4]

Proposed Thermal Decomposition Mechanism

The thermal decomposition of Dibenzofuran-2,8-bis(sulphonohydrazide) is anticipated to be a multi-step process initiated at the sulfonylhydrazide groups, which are the most thermally labile parts of the molecule. The decomposition is likely to proceed through a free-radical pathway.

Initial Decomposition Steps: Homolytic Cleavage

The decomposition is expected to commence with the homolytic cleavage of the S-N bond in the sulfonylhydrazide group, which is generally the weakest bond in this functional group. This initial fragmentation can lead to the formation of a sulfonyl radical and a hydrazinyl radical.

A plausible alternative initiation step is the cleavage of the N-N bond, although the S-N bond is often more susceptible to thermal scission. The precise initiation pathway is dependent on the bond dissociation energies (BDEs) of the various bonds within the sulfonylhydrazide moiety. Computational studies can be employed to calculate these BDEs and predict the most likely initial cleavage event.[5]

Propagation and Formation of Key Intermediates

Following the initial cleavage, a cascade of reactions is expected to occur, leading to the formation of various intermediates and final products.

  • Formation of Dibenzofuran-2,8-disulfonyl Radical: The initially formed sulfonyl radical is a key reactive intermediate.

  • Release of Nitrogen Gas: The hydrazinyl radical is highly unstable and is expected to rapidly decompose, leading to the evolution of nitrogen gas (N₂), a common product in the decomposition of hydrazide derivatives.[6]

  • Formation of Sulfinic Acids and Disulfides: The sulfonyl radicals can undergo a variety of subsequent reactions. They can abstract hydrogen atoms from other molecules to form sulfinic acids, or they can dimerize to form disulfides. The thermal decomposition of p-toluenesulfonyl hydrazide is known to produce aryl disulfides.[6]

  • Decomposition of the Dibenzofuran Core: The dibenzofuran nucleus is expected to be relatively stable and will likely only decompose at significantly higher temperatures.[3][4] Its degradation would involve the cleavage of the aromatic rings, leading to the formation of smaller volatile fragments.

The proposed decomposition pathway is visualized in the following diagram:

Decomposition Pathway Dibenzofuran-2,8-bis(sulphonohydrazide) Dibenzofuran-2,8-bis(sulphonohydrazide) Initial Cleavage Initial Cleavage Dibenzofuran-2,8-bis(sulphonohydrazide)->Initial Cleavage Δ Dibenzofuran Core Degradation (High Temp) Dibenzofuran Core Degradation (High Temp) Dibenzofuran-2,8-bis(sulphonohydrazide)->Dibenzofuran Core Degradation (High Temp) High Δ Heat Heat Dibenzofuran-2,8-bis(sulfonyl radical) Dibenzofuran-2,8-bis(sulfonyl radical) Initial Cleavage->Dibenzofuran-2,8-bis(sulfonyl radical) Hydrazinyl radical Hydrazinyl radical Initial Cleavage->Hydrazinyl radical Further Reactions Further Reactions Dibenzofuran-2,8-bis(sulfonyl radical)->Further Reactions N2 Gas N2 Gas Hydrazinyl radical->N2 Gas Decomposition Sulfinic Acids Sulfinic Acids Further Reactions->Sulfinic Acids Disulfides Disulfides Further Reactions->Disulfides Volatile Fragments Volatile Fragments Dibenzofuran Core Degradation (High Temp)->Volatile Fragments

Caption: Proposed thermal decomposition pathway of Dibenzofuran-2,8-bis(sulphonohydrazide).

Experimental Protocols for Mechanistic Elucidation

To validate the proposed mechanism, a series of well-established analytical techniques should be employed.

Thermal Analysis: TGA and DSC

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are fundamental first steps to characterize the thermal stability of the compound.[7][8]

Experimental Protocol for TGA/DSC:

  • Sample Preparation: Accurately weigh 5-10 mg of Dibenzofuran-2,8-bis(sulphonohydrazide) into an alumina or platinum crucible.

  • Instrumentation: Use a simultaneous thermal analyzer (STA) capable of performing TGA and DSC concurrently.

  • Atmosphere: Conduct experiments under both an inert atmosphere (e.g., nitrogen or argon) and an oxidative atmosphere (e.g., air) to assess the influence of oxygen on the decomposition. A flow rate of 50-100 mL/min is recommended.

  • Heating Program: Heat the sample from ambient temperature to 800-1000 °C at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis:

    • TGA Curve: Determine the onset temperature of decomposition, the temperatures of maximum mass loss rate, and the final residual mass.

    • DSC Curve: Identify endothermic and exothermic events associated with melting, crystallization, and decomposition.

Data Presentation:

ParameterValue (Inert Atmosphere)Value (Oxidative Atmosphere)
Onset Decomposition Temperature (Tonset)To be determinedTo be determined
Peak Decomposition Temperature (Tpeak)To be determinedTo be determined
Mass Loss (%)To be determinedTo be determined
Enthalpy of Decomposition (ΔHd)To be determinedTo be determined
Evolved Gas Analysis (EGA): TGA-FTIR and TGA-MS

To identify the gaseous products evolved during decomposition, the TGA instrument should be coupled to a Fourier Transform Infrared (FTIR) spectrometer or a Mass Spectrometer (MS).[8][9]

Experimental Protocol for TGA-FTIR/MS:

  • Instrumentation: Interface the gas outlet of the TGA to the gas cell of an FTIR spectrometer or the inlet of a mass spectrometer via a heated transfer line to prevent condensation of evolved gases.

  • TGA Program: Use the same heating program as in the TGA/DSC analysis.

  • Data Acquisition: Continuously collect FTIR or mass spectra of the evolved gases as a function of temperature and time.

  • Data Analysis: Correlate the evolution of specific gases (e.g., N₂, SO₂, H₂O, and organic fragments) with the mass loss steps observed in the TGA curve.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for separating and identifying the complex mixture of volatile and semi-volatile products formed during thermal decomposition.[9]

Experimental Protocol for Py-GC-MS:

  • Sample Preparation: Place a small amount (0.1-1 mg) of the sample into a pyrolysis probe.

  • Pyrolysis: Rapidly heat the sample to a series of specific temperatures (e.g., corresponding to the onset and peak decomposition temperatures determined by TGA) in an inert atmosphere.

  • GC Separation: The pyrolysis products are swept into a gas chromatograph for separation on a suitable capillary column.

  • MS Detection: The separated components are introduced into a mass spectrometer for identification based on their mass spectra and retention times.

Experimental Workflow Diagram:

Experimental Workflow cluster_0 Thermal Analysis cluster_1 Evolved Gas Analysis cluster_2 Product Identification cluster_3 Computational Analysis TGA TGA TGA_FTIR TGA-FTIR TGA->TGA_FTIR TGA_MS TGA-MS TGA->TGA_MS Py_GC_MS Py-GC-MS TGA->Py_GC_MS Inform Pyrolysis Temp. DSC DSC DFT DFT Calculations (BDE) Py_GC_MS->DFT Validate Fragments

Caption: Integrated experimental workflow for mechanistic investigation.

Authoritative Grounding and Trustworthiness

The proposed mechanism is grounded in well-established principles of thermal decomposition of organosulfur compounds and sulfonyl hydrazides.[5][6] The experimental protocols outlined are standard, validated methods for studying the thermal behavior of organic materials.[7][8][9] For instance, the use of TGA to determine thermal stability is a universally accepted technique.[10] Coupling TGA with FTIR and MS for evolved gas analysis provides a robust system for identifying decomposition products in real-time.[8] Py-GC-MS offers a detailed snapshot of the product distribution at specific temperatures, which is crucial for reconstructing the decomposition pathway.[9] Finally, computational chemistry, specifically Density Functional Theory (DFT), can provide theoretical support for the proposed mechanism by calculating bond dissociation energies, which are critical for understanding the initial steps of thermal degradation.[5]

Conclusion

The thermal decomposition of Dibenzofuran-2,8-bis(sulphonohydrazide) is proposed to initiate at the sulfonylhydrazide moieties, proceeding through a radical mechanism involving the formation of sulfonyl radicals and the evolution of nitrogen gas. The dibenzofuran core is expected to exhibit high thermal stability. The outlined experimental workflow, combining thermal analysis, evolved gas analysis, and pyrolysis-GC-MS, provides a comprehensive and self-validating approach to elucidate the precise decomposition mechanism. The insights gained from such studies are essential for the safe and effective application of this and related compounds in various scientific and industrial fields.

References

  • Converting organosulfur compounds to inorganic polysulfides against resistant bacterial infections - PMC. (2018, September 13). National Center for Biotechnology Information. [Link]

  • Suggested mechanism for organosulfur compounds formation in LKL pyrolysis in chloride molten salts at 350 - ResearchGate. (n.d.). ResearchGate. [Link]

  • Sulfur Compounds in Hydrocarbon Pyrolysis. (n.d.). ACADEMIA. [Link]

  • Effect of Substitution Position of Dibenzofuran-terminated Robust Hole-transporters on Physical Properties and TADF OLED Perfor. (2022, November 22). MDPI. [Link]

  • Pyrolysis of Organosulfur Compounds - ResearchGate. (n.d.). ResearchGate. [Link]

  • Wittig Ylide Mediated Decomposition of N-Sulfonylhydrazones to Sulfinates - PubMed. (2018, April 6). National Center for Biotechnology Information. [Link]

  • Thermal hazard and decomposition mechanism of p-toluenesulfonyl hydrazide | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]

  • Organosulfur Compounds in Sulfur-Rich Raša Coal | Energy & Fuels - ACS Publications. (n.d.). ACS Publications. [Link]

  • Experimental and modeling study of the effect of confinement on the thermal decomposition of organic materials - OSTI. (2024, January 16). Office of Scientific and Technical Information. [Link]

  • Decomposition of N-Sulfonylhydrazones - SYNFORM - Thieme Chemistry. (n.d.). Thieme Chemistry. [Link]

  • Improvement in Dibenzofuran-Based Hole Transport Materials for Flexible Perovskite Solar Cells - MDPI. (2024, March 8). MDPI. [Link]

  • The Application of Sulfonyl Hydrazides in Electrosynthesis: A Review of Recent Studies | ACS Omega. (2022, October 27). ACS Publications. [Link]

  • The Application of Sulfonyl Hydrazides in Electrosynthesis: A Review of Recent Studies. (n.d.). ACS Publications. [Link]

  • Experimental and modeling study of the thermal decomposition of methyl decanoate - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Aromatic sulfonyl hydrazides and sulfonyl hydrazones: Antimicrobial activity and physical properties | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]

  • Thermal decomposition - Wikipedia. (n.d.). Wikipedia. [Link]

  • Thermal Analysis of Organic Compounds - AZoM. (2018, June 27). AZoM. [Link]

  • thermal stability of organic compounds by the isoteniscope method - DTIC. (n.d.). Defense Technical Information Center. [Link]

  • A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. (2024, July 20). MDPI. [Link]

  • Sulfonyl hydrazides as a general redox-neutral platform for radical cross-coupling. (n.d.). Nature. [Link]

  • Synthesis and Characterization of Dibenzofuran-based Pincer Ligands - WyoScholar. (n.d.). WyoScholar. [Link]

  • (PDF) Synthesis and Characterization of Dibenzofuran Derivatives - ResearchGate. (n.d.). ResearchGate. [Link]

  • Chlorination and thermal degradation of 2-chlorodibenzodioxin and dibenzofuran by CuCl2 or CuCl at 350 degrees C - PubMed. (2008, August 15). National Center for Biotechnology Information. [Link]

  • Synthesis of Dibenzofurans - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

  • Degradation of Chlorinated Dibenzofurans and Dibenzo-p-Dioxins by Two Types of Bacteria Having Angular Dioxygenases with Different Features - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Mechanism of the Thermal Decomposition of Furan | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives - ScienceOpen. (2019, August 27). ScienceOpen. [Link]

  • UNIVERSITY OF CALIFORNIA RIVERSIDE Thermal Decomposition Mechanisms of Molecules Relevant to Chemical Vapor Deposition and Fuel - eScholarship.org. (n.d.). eScholarship.org. [Link]

  • Study on thermal degradation mechanism of a cured aldehyde-functional benzoxazine. (n.d.). SpringerLink. [Link]

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A Senior Application Scientist's Guide to the Spectroscopic Characterization of Dibenzofuran-2,8-bis(sulphonohydrazide)

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides an in-depth protocol and interpretive framework for the spectroscopic characterization of Dibenzofuran-2,8-bis(sulphonohydrazide). Designed for researchers, chemists, and drug development professionals, this document moves beyond procedural steps to elucidate the causal reasoning behind experimental choices in Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy. By deconstructing the molecule into its core dibenzofuran scaffold and its sulfonylhydrazide functional groups, we present a predictive analysis of the expected spectral data. This approach serves as a robust, self-validating system for structural confirmation, purity assessment, and quality control. All methodologies are grounded in authoritative spectroscopic principles and supported by comprehensive references to ensure scientific integrity and trustworthiness.

Introduction: The Molecule and the Mandate for Precision

Dibenzofuran-2,8-bis(sulphonohydrazide) is a symmetrically substituted aromatic compound. The dibenzofuran core is a rigid, planar heterocyclic system that serves as a scaffold in various pharmacologically active agents and advanced materials.[1][2] The introduction of sulfonylhydrazide moieties at the 2 and 8 positions imparts unique chemical reactivity, making it a valuable intermediate for synthesizing more complex molecules, potentially through reactions involving the generation of sulfonyl radicals or via condensation chemistry.[3]

Given its role as a foundational building block, the unambiguous confirmation of its structure and purity is paramount. Any structural ambiguity or undetected impurity can have cascading effects on downstream applications. Spectroscopic techniques like FTIR and NMR are the cornerstones of this verification process. FTIR provides a rapid, definitive fingerprint of the molecule's functional groups, while multi-nuclear NMR (¹H and ¹³C) delivers a precise, atom-by-atom map of the molecular architecture.

This guide will detail the optimized protocols for acquiring and interpreting these spectra, focusing on the "why" behind each step to empower the scientist with a deeper understanding of the characterization workflow.

Caption: Molecular structure and analytical imperatives.

Fourier-Transform Infrared (FTIR) Spectroscopy: A Functional Group Fingerprint

FTIR spectroscopy is the ideal first-line technique for confirming the synthesis of Dibenzofuran-2,8-bis(sulphonohydrazide). Its power lies in the rapid and unambiguous identification of key functional groups whose vibrational frequencies are well-established. The presence of N-H, S=O, and aromatic C-H bonds, and the absence of precursor signals (e.g., an S-Cl stretch from a sulfonyl chloride precursor), provides immediate and compelling evidence of a successful reaction.

Experimental Protocol: Attenuated Total Reflectance (ATR)

The ATR method is recommended over traditional KBr pellets due to its simplicity, speed, and the elimination of potential artifacts from atmospheric moisture absorption by the KBr matrix.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is immaculately clean. Record a background spectrum of the empty ATR stage. This is a critical self-validating step; a clean, flat baseline confirms the instrument is ready and that no residues will contribute to the sample spectrum.

  • Sample Application: Place a small amount (1-2 mg) of the dry, solid Dibenzofuran-2,8-bis(sulphonohydrazide) powder onto the center of the ATR crystal.

  • Data Acquisition: Apply pressure using the instrument's anvil to ensure firm and uniform contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and a soft laboratory wipe.

A 1. Record Background Spectrum (Clean ATR Crystal) B 2. Apply Solid Sample (1-2 mg) A->B C 3. Apply Pressure (Ensure Good Contact) B->C D 4. Acquire Spectrum (16-32 Scans, 4 cm⁻¹ Resolution) C->D E 5. Process & Analyze Data D->E

Caption: Standard workflow for ATR-FTIR data acquisition.

Predictive Spectral Interpretation

The FTIR spectrum can be logically dissected into distinct regions, each corresponding to specific vibrational modes within the molecule. The following table summarizes the expected key absorption bands.

Frequency Range (cm⁻¹) Vibrational Mode Functional Group Expected Intensity Rationale & Expert Insights
3350–3250N-H Asymmetric & Symmetric StretchHydrazide (-NH₂)MediumTwo distinct bands are expected for the primary amine, corresponding to asymmetric and symmetric stretching modes. Their presence is a strong indicator of the intact hydrazide moiety.
3250–3150N-H StretchHydrazide (-NH-)Medium, BroadThis band corresponds to the secondary amine proton. It may be broadened due to hydrogen bonding and could potentially overlap with the -NH₂ signals.
3100–3000C-H Aromatic StretchDibenzofuranMedium to WeakThese absorptions confirm the presence of the aromatic core.[4]
1620–1580N-H Scissoring (Bending)Hydrazide (-NH₂)MediumThis bending vibration provides complementary evidence for the primary amine of the hydrazide group.[5]
1600–1450C=C Aromatic Ring StretchDibenzofuranStrong to MediumA series of sharp peaks in this region is characteristic of the aromatic dibenzofuran skeleton.
1380–1340 S=O Asymmetric Stretch Sulfonyl (-SO₂-) Strong This is one of the most intense and diagnostically crucial peaks in the spectrum. Its presence is non-negotiable for structure confirmation.
1180–1150 S=O Symmetric Stretch Sulfonyl (-SO₂-) Strong Paired with the asymmetric stretch, this strong band provides definitive evidence of the sulfonyl group.
980–920S-N StretchSulfonamideMediumThe stretching vibration of the sulfur-nitrogen bond provides further confirmation of the sulfonylhydrazide linkage.
850–750C-H Out-of-Plane BendAromaticStrongThe specific pattern of these bands in the fingerprint region can be indicative of the 1,2,4-trisubstitution pattern on the benzene rings of the dibenzofuran core.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

While FTIR confirms the presence of functional groups, NMR spectroscopy provides the definitive connectivity map, confirming the precise substitution pattern and resolving the chemical environment of each proton and carbon atom.

Causality in Experimental Design: Solvent and Nuclei Selection
  • Solvent Choice (DMSO-d₆): The selection of deuterated dimethyl sulfoxide (DMSO-d₆) is a deliberate choice driven by two factors. Firstly, Dibenzofuran-2,8-bis(sulphonohydrazide) is expected to have good solubility in this polar aprotic solvent. Secondly, and more critically, the acidic N-H protons of the hydrazide group will readily exchange with deuterium in protic solvents like D₂O or CD₃OD, causing their signals to broaden or disappear entirely. DMSO-d₆ is non-protic and will slow this exchange, allowing the N-H protons to be observed as distinct (though often broad) signals, providing a more complete spectral picture.

  • Nuclei (¹H and ¹³C): ¹H NMR provides information on the number, environment, and connectivity of protons. ¹³C NMR complements this by defining the carbon skeleton. Together, they leave no room for structural ambiguity.

¹H NMR Spectroscopy: Protocol and Interpretation

Protocol:

  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of DMSO-d₆. Ensure the sample is fully dissolved.

  • Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Key parameters include a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio and a relaxation delay (d1) of at least 2 seconds.

  • Referencing: The spectrum should be referenced to the residual solvent peak of DMSO-d₆ at δ 2.50 ppm.

Predictive ¹H NMR Interpretation: The molecule possesses a C₂ axis of symmetry, which simplifies the aromatic region of the spectrum significantly. We expect only three signals for the six aromatic protons.

Caption: Numbering scheme for predictive NMR analysis.

Proton(s) Predicted Shift (δ, ppm) Multiplicity Coupling (J, Hz) Rationale & Expert Insights
H₄, H₆8.20–8.10Doublet (d)J ≈ 8.5 HzThese protons are ortho to the electron-withdrawing sulfonyl group and will be the most deshielded of the aromatic protons. They show coupling only to H₃/H₇.
H₁, H₉8.15–8.05Doublet of Doublets (dd)J ≈ 8.5, 2.0 HzThese protons are ortho to the furan oxygen and meta to the sulfonyl group. They will exhibit a large ortho coupling to H₂/H₈ (which are substituted) and a smaller meta coupling to H₃/H₇. Correction: H1/H9 are coupled to H3/H7 (meta) and H4/H6 (para, very small). The primary splitting will be a doublet from meta coupling. Let's re-evaluate. H1 is ortho to the C-S bond. It will be coupled to H3 (meta, ~2 Hz) and H4 (para, <1 Hz). It should appear as a narrow doublet or a broad singlet. Let's refer to dibenzofuran itself. The protons adjacent to the oxygen (H4, H6) are at ~7.6 ppm, and the outermost protons (H1, H9) are at ~7.96 ppm in CDCl₃.[6] The sulfonyl group is strongly withdrawing, so all signals will shift downfield. H1/H9 are ortho to the C-S bond, so they will be strongly deshielded. H3/H7 are ortho to H4/H6 and meta to the C-S. H4/H6 are ortho to H3/H7. Let's re-assign based on this. H1/H9 are ortho to the C-S, so they should be most deshielded. H3/H7 are meta to the C-S. H4/H6 are para to the C-S. Therefore, the order should be H1/H9 > H3/H7 > H4/H6. Let's refine the table based on this logic.
H₁, H₉ 8.40–8.30 Doublet (d)J ≈ 2.0 HzThese protons are ortho to the strongly electron-withdrawing SO₂ group, making them the most deshielded aromatic protons. They will be split into a narrow doublet by meta-coupling to H₃/H₇.
H₃, H₇ 8.25–8.15 Doublet of Doublets (dd)J ≈ 8.8, 2.0 HzThese protons are ortho to H₄/H₆ (large coupling) and meta to H₁/H₉ (small coupling), resulting in a doublet of doublets.
H₄, H₆ 7.90–7.80 Doublet (d)J ≈ 8.8 HzThese protons are furthest from the sulfonyl group and ortho to the furan oxygen. They will be the most upfield of the aromatic signals and will be split into a doublet by ortho-coupling to H₃/H₇.
-SO₂NH NH₂9.50–9.00Broad Singlet (br s)-The secondary amide proton is acidic and its signal is typically broad due to quadrupole effects from the adjacent nitrogen and potential hydrogen bonding. Its integration should correspond to 2H.
-SO₂NHNH₂ 4.80–4.50Broad Singlet (br s)-The terminal primary amine protons are also exchangeable and typically appear as a broad signal. Its integration should correspond to 4H. The chemical shift can be highly variable.
¹³C NMR Spectroscopy: Protocol and Interpretation

Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans is crucial due to the low natural abundance of ¹³C (e.g., 1024 or more). A DEPT-135 experiment can be run to differentiate between CH and CH₃ (positive signals) and CH₂ (negative signals) carbons, which helps in assigning the protonated aromatic carbons.

Predictive ¹³C NMR Interpretation: Due to the molecule's C₂ symmetry, only 6 signals are expected for the 12 carbons of the dibenzofuran core.

Carbon(s) Predicted Shift (δ, ppm) Type Rationale & Expert Insights
C₄ₐ, C₅ₐ155–152Quaternary (C-O)These carbons are directly attached to the electronegative oxygen atom and are significantly deshielded. They are a key signature of the dibenzofuran core.[7]
C₂, C₈145–140Quaternary (C-S)These carbons are attached to the sulfonyl groups. Their chemical shift will be downfield due to the electron-withdrawing effect of the substituent.
C₄, C₆129–126CHAromatic methine carbon.
C₁₀ₐ, C₁₀b125–122QuaternaryThe bridgehead carbons of the central ring.
C₁, C₉124–121CHAromatic methine carbon adjacent to the C-S bond.
C₃, C₇115–112CHAromatic methine carbon adjacent to the C-O bond, typically shifted slightly upfield compared to other aromatic CH carbons.[7]

Integrated Analysis: A Cohesive Structural Proof

The true power of spectroscopic characterization lies in the integration of multiple techniques. The final confirmation of Dibenzofuran-2,8-bis(sulphonohydrazide) is achieved when the data from both FTIR and NMR form a single, self-consistent structural narrative.

cluster_data Data Acquisition cluster_interp Interpretation FTIR_data FTIR Spectrum FTIR_interp Identify Key Functional Groups (SO₂, -NHNH₂) FTIR_data->FTIR_interp NMR_data ¹H & ¹³C NMR Spectra NMR_interp Map C-H Framework & Confirm Connectivity NMR_data->NMR_interp Conclusion Unambiguous Structural Confirmation FTIR_interp->Conclusion NMR_interp->Conclusion

Caption: Workflow for integrated spectroscopic analysis.

The FTIR spectrum will provide rapid, irrefutable proof of the sulfonyl (-SO₂) and hydrazide (-NHNH₂) groups. The ¹H and ¹³C NMR spectra will then confirm the precise 2,8-disubstitution pattern on the dibenzofuran core through the observed chemical shifts, multiplicities, and the reduced number of signals due to molecular symmetry. This dual-pronged approach constitutes a robust, self-validating methodology for the complete characterization of the target compound.

References

  • Tanaka, H., et al. (2001). Resveratrol Oligomers from Hopea parviflora. Chemical and Pharmaceutical Bulletin, 49(9), 1093-1099. (Provides representative ¹³C NMR data for a dihydrobenzofuran moiety, useful for estimating shifts of carbons adjacent to the furan oxygen). URL: [Link]

  • SpectraBase. (n.d.). Dibenzofuran. Wiley. Retrieved April 3, 2026. (Provides access to various NMR and IR spectra for the parent dibenzofuran compound). URL: [Link]

  • NIST. (n.d.). Dibenzofuran. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. Retrieved April 3, 2026. URL: [Link]

  • Al-Majedy, Y. K., et al. (2016). Spectroscopic study of some aromatic hydrazones derivated from aromatic substituted benzophenones and benzaldehydes. Physical Chemistry: An Indian Journal, 11(1), 24-34. (Provides general context on the synthesis and characterization of related hydrazone structures). URL: [Link]

  • Abdel-Rahman, L. H., et al. (2018). FT-IR and computational study of sulphaguanidine. Journal of Molecular Structure, 1155, 337-347. (Provides characteristic FTIR frequencies for sulfonyl groups in related molecules). URL: [Link]

  • Hassan, A. S., et al. (2024). A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. Mini-Reviews in Organic Chemistry, 21. URL: [Link]

  • Giraud, A., et al. (2022). Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases. Molecules, 27(19), 6543. URL: [Link]

  • Kim, H., & Kim, H. (2019). Electrochemical Radical Arylsulfonylation/Semipinacol Rearrangement of Alkenylcyclobutanols. Organic Letters, 21(18), 7342-7346. (Discusses the use of sulfonyl hydrazides in electrosynthesis). URL: [Link]

Sources

An In-Depth Technical Guide on the Material Safety of Dibenzofuran and its Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

A Note to the Reader: This guide addresses the material safety data for the core chemical structure, Dibenzofuran (CAS 132-64-9). Despite a comprehensive search, a specific Material Safety Data Sheet (MSDS) for Dibenzofuran-2,8-bis(sulphonohydrazide) (CAS 56418-85-0) is not publicly available. The addition of sulphonohydrazide functional groups can significantly alter the chemical and toxicological properties of the parent molecule. Therefore, the following information on Dibenzofuran should be used as a general reference for the core structure and not as a direct substitute for a substance-specific safety data sheet. It is imperative to obtain the official SDS from the supplier before handling Dibenzofuran-2,8-bis(sulphonohydrazide).

Section 1: Understanding the Core Hazard Profile of Dibenzofuran

Dibenzofuran is a heterocyclic organic compound that serves as the foundational structure for a range of derivatives.[1][2] It is a white, crystalline solid at room temperature and is primarily obtained from coal tar.[1][2] While Dibenzofuran itself has relatively low acute toxicity, it is classified as a hazardous substance due to potential irritation and its environmental impact.[1][3] The primary routes of occupational exposure are inhalation and dermal contact.[2]

Key Hazard Considerations:

  • Irritation: May cause irritation to the skin, eyes, and respiratory tract.[3][4]

  • Environmental Toxicity: Toxic to aquatic life with long-lasting effects.[5][6]

  • Combustibility: May form combustible dust concentrations in the air.[6]

  • Data Gaps: The toxicological properties of Dibenzofuran have not been fully investigated, and no occupational exposure limits have been formally established.[3][4]

Section 2: Hazard Identification and Classification

Based on available data, Dibenzofuran is classified under the Globally Harmonized System (GHS) as follows:

Hazard ClassCategoryHazard Statement
Acute Oral ToxicityCategory 4Harmful if swallowed.[7]
Skin Corrosion/IrritationCategory 2Causes skin irritation.[7]
Serious Eye Damage/IrritationCategory 2Causes serious eye irritation.[7]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation.[7]
Hazardous to the Aquatic Environment (Chronic)Category 2Toxic to aquatic life with long lasting effects.[5][6]

Section 3: Protocols for Safe Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and ensure a safe laboratory environment.

Engineering Controls and Personal Protective Equipment (PPE)

A risk-based approach should be taken for the selection of engineering controls and PPE.

PPE_Workflow cluster_assessment Hazard Assessment cluster_controls Control Measures cluster_eng Engineering Solutions cluster_ppe PPE Selection assess_op Assess Operation: - Scale - Duration - Dust Generation Potential eng_controls Engineering Controls assess_op->eng_controls Determines need for ppe Personal Protective Equipment assess_op->ppe Informs selection of fume_hood Chemical Fume Hood eng_controls->fume_hood glove_box Glove Box (for high toxicity/potency) eng_controls->glove_box local_exhaust Local Exhaust Ventilation eng_controls->local_exhaust eye_prot Eye/Face Protection: Safety glasses with side shields or goggles ppe->eye_prot skin_prot Skin Protection: - Nitrile gloves - Lab coat ppe->skin_prot resp_prot Respiratory Protection: NIOSH-approved respirator if dust is generated ppe->resp_prot

Caption: Workflow for selecting appropriate controls.

Detailed PPE Specifications:

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[8]

  • Skin Protection: Handle with chemical-resistant gloves (e.g., nitrile) and wear a lab coat.[8] Contaminated clothing should be removed and laundered before reuse.[3]

  • Respiratory Protection: If dust generation is unavoidable or ventilation is inadequate, a NIOSH-approved respirator should be used.[3][8]

Handling and Storage Procedures
  • Handling: Use in a well-ventilated area, such as a chemical fume hood, to minimize dust generation and accumulation.[4][8] Wash hands and any exposed skin thoroughly after handling.[7] Do not eat, drink, or smoke in handling areas.[5]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4] Keep away from strong oxidizing agents and sources of ignition.[3]

Section 4: Accidental Release and First Aid Measures

Immediate and appropriate response to spills and exposures is crucial.

Accidental Release Measures
  • Evacuate: Evacuate personnel from the spill area.[8]

  • Ventilate: Ensure adequate ventilation.[4]

  • Control Ignition Sources: Remove all sources of ignition.[8]

  • Containment: Wear appropriate PPE.[8] Sweep or vacuum up the spilled material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[4]

  • Decontamination: Clean the spill area thoroughly.

First Aid Protocols
  • Inhalation: Move the individual to fresh air immediately.[4] If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[7]

  • Skin Contact: Remove contaminated clothing and shoes.[4] Flush the affected skin with plenty of water for at least 15 minutes.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek medical attention.

  • Ingestion: Do NOT induce vomiting.[4] If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[4] Call a poison control center or doctor for treatment advice.[5]

Section 5: Physical, Chemical, and Toxicological Properties

A summary of the known properties of Dibenzofuran is provided below.

Physical and Chemical Properties
PropertyValueSource
CAS Number 132-64-9[1]
Molecular Formula C₁₂H₈O[1]
Molar Mass 168.19 g/mol [1]
Appearance White to pale yellow crystalline powder[1][4]
Melting Point 81 to 85 °C[1]
Boiling Point 285 °C[1]
Solubility in Water Insoluble[1]
Toxicological Data
  • LD50/LC50: Data not available.[4]

  • Carcinogenicity: Not listed as a carcinogen by ACGIH, IARC, NTP, or CA Prop 65.[4] However, some polycyclic aromatic hydrocarbons are suspected carcinogens.[4]

  • Germ Cell Mutagenicity: No data available.[8]

  • Reproductive Toxicity: No information available.[8]

Section 6: Stability and Reactivity

  • Chemical Stability: Stable at room temperature in closed containers under normal storage and handling conditions.[4]

  • Conditions to Avoid: Dust generation and excess heat.[4]

  • Incompatible Materials: Strong oxidizing agents.[4]

  • Hazardous Decomposition Products: Upon combustion, may produce carbon monoxide, carbon dioxide, and other irritating and toxic fumes and gases.[4]

Section 7: Disposal Considerations

Dispose of contents and container in accordance with all local, regional, national, and international regulations.[5] Do not allow the product to enter drains or waterways due to its toxicity to aquatic life.

References

  • Material Safety Data Sheet - Dibenzofuran. (2005, July 28). Cole-Parmer. [Link]

  • Safety data sheet. (2022, March 18). CPAChem. [Link]

  • DIBENZOFURAN HAZARD SUMMARY. (2005, December). New Jersey Department of Health. [Link]

  • Dibenzofuran. Wikipedia. [Link]

  • Safety Data Sheet. (2020, November 16). Company specific SDS.
  • A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. (2024, July 20). Biointerface Research in Applied Chemistry. [Link]

  • SAFETY D
  • Dibenzofuran. ResearchGate. [Link]

  • STUDY ON DIBENZOFURAN WITH REFERENCE TO PROPERTIES. International Journal of Creative Research Thoughts. [Link]

  • Safety D
  • Toxic Screening Level Justification for 132-64-9. (2016, January 19). Michigan Department of Environmental Quality. [Link]

  • Toxic substances list: dibenzofuran. (2021, May 28). Government of Canada. [Link]

  • Dibenzofuran. NIST Chemistry WebBook. [Link]

Sources

An In-depth Technical Guide on the Prospective Thermodynamic and Phase-State Characterization of Dibenzofuran-2,8-bis(sulphonohydrazide)

Author: BenchChem Technical Support Team. Date: April 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Preamble: The Scientific Imperative

The dibenzofuran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer and antimicrobial properties.[1][2] The functionalization of this stable aromatic system offers a fertile ground for the development of novel therapeutic agents. The introduction of sulphonohydrazide moieties is of particular interest, as this functional group is a versatile synthon in organic chemistry and is present in various pharmacologically active molecules.

This technical guide addresses the hypothetical, yet scientifically significant, molecule: Dibenzofuran-2,8-bis(sulphonohydrazide) . To date, a thorough investigation of its synthesis and physicochemical properties has not been reported in the scientific literature. This document, therefore, serves as a detailed prospective analysis, outlining a robust scientific workflow for its synthesis and comprehensive characterization. As Senior Application Scientist, the intent is not to report existing data, but to provide an expert, field-proven roadmap for researchers venturing into the study of this novel compound. The thermodynamic stability and phase behavior of a potential active pharmaceutical ingredient (API) are critical determinants of its viability for drug development, influencing its shelf-life, bioavailability, and manufacturability.

Part 1: Proposed Synthesis of Dibenzofuran-2,8-bis(sulphonohydrazide)

The synthesis of the target compound can be logically approached in two principal stages: the formation of a key intermediate, Dibenzofuran-2,8-disulfonyl chloride, followed by its reaction with hydrazine hydrate.

Stage 1: Synthesis of Dibenzofuran-2,8-disulfonyl chloride

The introduction of sulfonyl chloride groups onto the dibenzofuran backbone can be achieved via a chlorosulfonation reaction.[3] This electrophilic aromatic substitution is a well-established method for the preparation of sulfonyl chlorides.

Protocol 1: Chlorosulfonation of Dibenzofuran

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a scrubber (to neutralize the HCl evolved), place dibenzofuran in a suitable solvent such as dichloromethane.

  • Reagent Addition: Cool the stirred solution in an ice bath (0-5 °C). Slowly add an excess of chlorosulfonic acid dropwise via the dropping funnel. The molar ratio of chlorosulfonic acid to dibenzofuran should be carefully optimized, starting with a ratio of at least 4:1 to favor disubstitution.[3]

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a designated period (e.g., 2-12 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice to quench the excess chlorosulfonic acid.

  • Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate. After filtration, remove the solvent under reduced pressure. The crude product can be purified by recrystallization.

Stage 2: Synthesis of Dibenzofuran-2,8-bis(sulphonohydrazide)

The conversion of the disulfonyl chloride to the desired bis(sulphonohydrazide) is achieved by nucleophilic substitution with hydrazine.[4][5][6]

Protocol 2: Hydrazinolysis of Dibenzofuran-2,8-disulfonyl chloride

  • Reaction Setup: Dissolve the synthesized Dibenzofuran-2,8-disulfonyl chloride in a suitable solvent like tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice or ice-salt bath.

  • Reagent Addition: Add a solution of hydrazine hydrate (typically an excess, e.g., 4-5 equivalents) dropwise to the stirred solution, maintaining a low temperature to control the exothermicity of the reaction.[5][6]

  • Reaction and Work-up: After the addition, continue stirring for a specified time at low temperature or room temperature, monitoring by TLC. Upon completion, the product can often be precipitated by the addition of cold water or an anti-solvent.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water and a suitable organic solvent (e.g., cold ethanol or diethyl ether) to remove impurities. Further purification can be achieved by recrystallization.

Synthesis_Workflow cluster_stage1 Stage 1: Synthesis of Dibenzofuran-2,8-disulfonyl chloride cluster_stage2 Stage 2: Synthesis of Dibenzofuran-2,8-bis(sulphonohydrazide) Dibenzofuran Dibenzofuran Chlorosulfonation Chlorosulfonation (Chlorosulfonic Acid) Dibenzofuran->Chlorosulfonation Purification1 Work-up and Recrystallization Chlorosulfonation->Purification1 Intermediate Dibenzofuran-2,8-disulfonyl chloride Hydrazinolysis Hydrazinolysis (Hydrazine Hydrate) Intermediate->Hydrazinolysis Purification1->Intermediate Purification2 Work-up and Recrystallization Hydrazinolysis->Purification2 Target Dibenzofuran-2,8-bis(sulphonohydrazide) Purification2->Target

Caption: Proposed two-stage synthesis of Dibenzofuran-2,8-bis(sulphonohydrazide).

Part 2: Characterization of Thermodynamic Stability and Phase Transitions

A thorough understanding of the solid-state properties of a potential API is paramount. The following experimental workflow is designed to provide a comprehensive thermal and structural characterization of the synthesized Dibenzofuran-2,8-bis(sulphonohydrazide).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing critical information about its thermal stability and decomposition profile.[7]

Protocol 3: TGA Analysis

  • Sample Preparation: Place a small, accurately weighed amount (typically 5-10 mg) of the purified compound into a TGA pan (e.g., alumina or platinum).

  • Instrument Setup: Place the sample pan in the TGA instrument.

  • Experimental Conditions: Heat the sample from ambient temperature to a high temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen for inert decomposition or air for oxidative decomposition).

  • Data Analysis: Plot the percentage mass loss against temperature. The onset temperature of decomposition provides an indication of the thermal stability. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum mass loss rates. Based on studies of related sulphonyl hydrazides, decomposition may occur in multiple steps, potentially involving the loss of nitrogen, water, and sulfur oxides.[8][9]

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for investigating thermal transitions such as melting, crystallization, and solid-solid phase transitions.[10][11] It measures the difference in heat flow between the sample and a reference as a function of temperature.

Protocol 4: DSC Analysis

  • Sample Preparation: Accurately weigh a small amount of the sample (typically 2-5 mg) into a DSC pan (e.g., aluminum) and hermetically seal it.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Experimental Conditions: Subject the sample to a controlled temperature program, for example:

    • Heat from ambient to a temperature above the expected melting point at a constant rate (e.g., 10 °C/min).

    • Cool the sample back to a low temperature.

    • Reheat the sample to observe any changes induced by the initial heating and cooling cycle (e.g., crystallization of an amorphous phase or transition to a different polymorph).

  • Data Analysis: The resulting thermogram (heat flow vs. temperature) will show endothermic peaks corresponding to melting and exothermic peaks for crystallization. The onset temperature of the melting peak is typically taken as the melting point, and the area under the peak is proportional to the enthalpy of fusion. Sharp melting peaks are indicative of a pure, crystalline substance, while broad peaks may suggest impurities or an amorphous nature.[12][13] The presence of multiple melting peaks or other thermal events before melting could indicate the existence of polymorphs or solvates.[14]

Parameter Technique Information Gained
Decomposition TemperatureTGAUpper limit of thermal stability.[7]
Mass Loss ProfileTGA/DTGStoichiometry of decomposition reactions.[8]
Melting PointDSCPurity assessment and physical characterization.
Enthalpy of FusionDSCEnergy required for melting; related to crystal lattice energy.
Glass TransitionDSCIndicates the presence of an amorphous phase.
CrystallizationDSCTransition from an amorphous or molten state to a crystalline solid.
Polymorphic TransitionsDSCSolid-solid phase changes between different crystal forms.
Powder X-ray Diffraction (PXRD)

PXRD is the primary technique for identifying the crystalline form of a material.[1][15] Different polymorphs of the same compound will produce unique diffraction patterns.

Protocol 5: PXRD Analysis

  • Sample Preparation: A small amount of the powdered sample is gently packed into a sample holder.

  • Data Acquisition: The sample is irradiated with a monochromatic X-ray beam, and the scattered X-rays are detected at various angles (2θ).

  • Data Analysis: The resulting diffractogram (intensity vs. 2θ) is a fingerprint of the crystalline structure. A sharp, well-defined pattern indicates a crystalline material, while a broad, featureless halo is characteristic of an amorphous solid. By performing PXRD on samples obtained from different crystallization conditions (e.g., different solvents, temperatures), one can screen for the existence of different polymorphs.[16][17][18]

Characterization_Workflow cluster_thermal Thermal Analysis cluster_structural Structural Analysis cluster_data Derived Properties TGA TGA Stability Thermal Stability (Decomposition Temp) TGA->Stability DSC DSC Phase_Transitions Phase Transitions (Melting, Polymorphism) DSC->Phase_Transitions Crystallinity Crystallinity & Polymorphic Form DSC->Crystallinity PXRD PXRD PXRD->Crystallinity Phase_Transitions->Crystallinity

Sources

Preliminary Investigation of Dibenzofuran-2,8-bis(sulphonohydrazide) Toxicity Profiles: A Predictive and Mechanistic Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

As drug development and materials science push toward novel functional chemistries, Dibenzofuran-2,8-bis(sulphonohydrazide) (DFBSH, CAS 56418-85-0) has emerged as a structurally intriguing bis(sulfonyl hydrazide). While compounds in this class are traditionally utilized as chemical blowing agents in polymer extrusion[1][2], their unique reactivity profiles make them valuable, yet potentially hazardous, synthetic intermediates.

Currently, empirical toxicological data for DFBSH is heavily restricted, with major databases indicating a lack of comprehensive in vivo studies[3]. As a Senior Application Scientist, my approach to de-risking this compound relies on a targeted, mechanistic read-across methodology. By dissecting the molecule into its functional moieties—the reactive sulfonyl hydrazide groups and the rigid dibenzofuran core—we can predict its toxicological liabilities using the industry-standard analog 4,4'-Oxybis(benzenesulfonyl hydrazide) (OBSH) as a baseline[1], while accounting for the unique receptor-binding potential of the dibenzofuran backbone.

Mechanistic Pathways of DFBSH Toxicity

The toxicity of DFBSH cannot be assessed using a generic screening panel; the experimental design must be dictated by its specific molecular architecture. The compound presents a dual-pathway toxicity risk:

  • Hydrazine Moiety Reactivity: The sulfonyl hydrazide groups (-SO₂NHNH₂) are highly reactive. In biological systems, hydrazines are known to undergo metabolic activation to generate reactive oxygen species (ROS) and interact directly with pyridoxal phosphate (PLP), leading to functional Vitamin B6 depletion[4]. Furthermore, these electrophilic groups act as haptens, covalently binding to skin proteins and triggering severe allergic contact dermatitis (sensitization)[5][6].

  • Dibenzofuran Core: Unlike the flexible diphenyl ether backbone of OBSH, DFBSH possesses a rigid, planar dibenzofuran structure. Planar polycyclic aromatics are classic structural alerts for Aryl hydrocarbon Receptor (AhR) activation. Binding to AhR can induce CYP1A1 expression, which may, in a positive feedback loop, accelerate the metabolic activation of the hydrazine moieties.

ToxicityPathway cluster_0 Hydrazine Moiety Reactivity cluster_1 Dibenzofuran Backbone DFBSH Dibenzofuran-2,8-bis(sulphonohydrazide) (DFBSH) Metab Metabolic Activation (CYP450) DFBSH->Metab AhR AhR Binding DFBSH->AhR ROS ROS Generation (Oxidative Stress) Metab->ROS PLP PLP (Vitamin B6) Depletion Metab->PLP ARNT AhR-ARNT Complex AhR->ARNT CYP1A1 CYP1A1 Induction ARNT->CYP1A1 CYP1A1->Metab Positive Feedback

Proposed dual-pathway toxicity mechanism of DFBSH via AhR and hydrazine reactivity.

Quantitative Data Summary (Predictive & Analog-Based)

To establish safety thresholds, we extrapolate baseline metrics from OBSH (CAS 80-51-3) and adjust them based on the physicochemical differences introduced by the dibenzofuran core.

Table 1: Comparative Toxicological Endpoints (OBSH vs. DFBSH Predictive Model)

Toxicological EndpointOBSH (CAS 80-51-3) Empirical DataDFBSH (CAS 56418-85-0) Predictive ProfileMechanistic Rationale for Prediction
Acute Oral Toxicity (Rat) LD50 > 1000 mg/kg bw[1]LD50 > 1000 mg/kg bwHigh molecular weight and poor aqueous solubility limit acute systemic absorption in the GI tract.
Skin Sensitization Category 1 (Sensitizer)[5]High Probability (Category 1)The electrophilic sulfonyl hydrazide groups will readily haptenate nucleophilic residues on skin proteins.
Genotoxicity (In Vitro) Suspected (Category 2)[5]Suspected (Category 2)Hydrazine derivatives are known to form DNA adducts and induce oxidative DNA damage[4].
Ecotoxicity (Fish LC50) 74 mg/L (96h)[1]< 50 mg/L (Higher Toxicity)The planar dibenzofuran core significantly increases lipophilicity (log Kow), enhancing bioaccumulation potential.

Experimental Protocols for Safety Assessment

To transition from predictive modeling to empirical validation, the following self-validating experimental workflow must be executed.

ExpWorkflow Phase1 Phase 1: In Silico & Read-Across (QSAR, OBSH Analog) Phase2 Phase 2: In Vitro Assays (Cytotoxicity, AhR, DPRA) Phase1->Phase2 Phase3 Phase 3: In Vivo Models (Acute Oral, Sensitization) Phase2->Phase3 Phase4 Phase 4: Ecotoxicology (Aquatic Toxicity, Biodegradation) Phase3->Phase4

Tiered experimental workflow for the safety assessment of novel sulfonyl hydrazides.

Protocol 1: Direct Peptide Reactivity Assay (DPRA) for Skin Sensitization

Causality & Rationale: Sulfonyl hydrazides are notorious skin sensitizers[5][6]. Rather than moving straight to animal models (e.g., LLNA), we utilize the DPRA. This in chemico method directly quantifies the reactivity of DFBSH with synthetic peptides containing cysteine and lysine, perfectly mimicking the haptenation process that triggers the immune response. Self-Validating System: Includes Cinnamic aldehyde as a positive control to confirm peptide reactivity, and a vehicle-only control to establish baseline peptide stability.

Step-by-Step Methodology:

  • Peptide Preparation: Prepare 0.5 mM synthetic peptides containing Cysteine (Cys) and Lysine (Lys) in appropriate buffers (pH 7.5 for Cys, pH 10.2 for Lys).

  • Test Item Dosing: Dissolve DFBSH in an inert vehicle (e.g., DMSO). Add the DFBSH solution to the peptide solutions at a 1:10 (Cys) and 1:50 (Lys) molar ratio.

  • Incubation: Seal the vials and incubate the mixtures in the dark at 25°C for exactly 24 hours.

  • Quantification: Analyze the samples using HPLC-UV at 220 nm to quantify the remaining unreacted peptide.

  • Data Interpretation: Calculate the percent peptide depletion relative to the vehicle control. A mean depletion > 6.38% (Cys) or > 18.9% (Lys) empirically classifies DFBSH as a sensitizer.

Protocol 2: AhR Reporter Gene Assay (Luciferase)

Causality & Rationale: The dibenzofuran backbone is the primary structural differentiator between DFBSH and standard blowing agents. We must rule out dioxin-like toxicity driven by Aryl hydrocarbon Receptor (AhR) activation. Self-Validating System: Utilizes 2,3,7,8-Tetrachlorodibenzodioxin (TCDD) as a positive control to ensure assay sensitivity, and OBSH as a negative structural control to isolate the effect of the dibenzofuran core.

Step-by-Step Methodology:

  • Cell Culture: Seed recombinant HepG2 cells, stably transfected with an AhR-responsive luciferase reporter gene, into 96-well opaque plates at a density of 1×10⁴ cells/well.

  • Treatment: Treat the cells with serial dilutions of DFBSH (0.1 µM to 100 µM), OBSH (negative control), and TCDD (positive control). Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Lysis & Detection: Aspirate the media, wash with PBS, and lyse the cells using a passive lysis buffer. Add the luciferin substrate directly to the wells.

  • Measurement: Immediately measure luminescence using a multi-mode microplate reader.

  • Normalization: Perform a parallel BCA (Bicinchoninic Acid) assay to quantify total protein content. Normalize the luminescence data to the protein concentration to ensure that any observed decrease in signal is due to lack of AhR activation, not DFBSH-induced cytotoxicity.

References

  • OECD. "SIDS INITIAL ASSESSMENT PROFILE CAS No. 80-51-3 Chemical Name 4,4'-Oxybis(benzenesulfonyl hydrazide) (OBSH)". OECD.org. Available at:[Link]

  • Harwick Standard. "Westco OBSH SDS". Harwick.com. Available at:[Link]

  • EPA. "Dibenzo[b,d]furan-2,8-disulfonohydrazide - Executive Summary". EPA.gov. Available at:[Link]

Sources

Methodological & Application

Protocol for incorporating Dibenzofuran-2,8-bis(sulphonohydrazide) in polymer matrices

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Topic: A Comprehensive Guide to the Incorporation of Dibenzofuran-2,8-bis(sulphonohydrazide) in Polymer Matrices for Advanced Foaming Applications

Abstract: This document provides a detailed protocol and scientific rationale for the incorporation of Dibenzofuran-2,8-bis(sulphonohydrazide), hereafter referred to as DBFSH, into various polymer matrices. DBFSH is a specialized chemical blowing agent whose rigid dibenzofuran core suggests high thermal stability, making it suitable for processing high-temperature thermoplastics and thermosets. The dual sulfonyl hydrazide functional groups are thermally labile moieties that decompose to generate nitrogen gas, inducing a fine-celled foam structure, while the resulting radicals can concurrently promote crosslinking, enhancing the thermomechanical properties of the final material. This guide is intended for researchers, polymer scientists, and drug development professionals exploring advanced material formulations. It covers the fundamental mechanisms, pre-processing characterization, detailed incorporation protocols, and post-processing analysis.

Scientific Principles and Mechanism of Action

The efficacy of DBFSH as a functional additive in polymers is rooted in the distinct chemical properties of its dibenzofuran backbone and its sulfonyl hydrazide functional groups.

The Dibenzofuran Core: A Foundation for Thermal Stability

Dibenzofuran is a thermally robust heterocyclic aromatic compound, consisting of a central furan ring fused to two benzene rings.[1][2] This rigid, planar structure imparts excellent heat resistance.[3] When integrated into a molecule like DBFSH, this core provides a stable scaffold that prevents premature decomposition at moderate temperatures. This characteristic is highly desirable for melt processing of engineering plastics that require high temperatures for viscosity reduction, allowing for homogeneous dispersion of the blowing agent before the onset of gas evolution.

The Sulfonyl Hydrazide Group: The Engine of Foaming and Crosslinking

The primary function of DBFSH is driven by the thermal decomposition of its two sulfonyl hydrazide (-SO₂NHNH₂) groups. This process is typically initiated at elevated temperatures, consistent with polymer processing cycles.

Mechanism of Decomposition: Upon reaching its decomposition temperature (Td), the sulfonyl hydrazide moiety undergoes a complex series of reactions that release inert nitrogen gas. This gas acts as the blowing agent, creating and expanding voids within the polymer melt to form a cellular structure.[4] The decomposition also generates water and highly reactive sulfonyl radicals (R-SO₂•).

decomposition_mechanism DBFSH R-SO₂NHNH₂ (DBFSH Moiety) Heat Δ (Heat) DBFSH->Heat Products N₂ (Gas) + H₂O + R-SO₂• (Sulfonyl Radical) Heat->Products Decomposition

Caption: Thermal decomposition of the sulfonyl hydrazide functional group.

Consequential Crosslinking: The sulfonyl radicals generated during decomposition are highly energetic and can participate in secondary reactions. A key reaction is hydrogen abstraction from the polymer backbone (P-H), creating a polymer radical (P•). Two such polymer radicals can then combine to form a covalent crosslink between chains, transforming a thermoplastic material into a thermoset-like network with enhanced mechanical strength, creep resistance, and thermal stability.

crosslinking_mechanism cluster_0 Step 1: Hydrogen Abstraction cluster_1 Step 2: Radical Combination Radical R-SO₂• (from DBFSH) PolymerH P-H (Polymer Chain) Radical->PolymerH + PolymerRadical P• (Polymer Radical) PolymerH->PolymerRadical P_Rad1 P• P_Rad2 P• P_Rad1->P_Rad2 + Crosslink P-P (Crosslinked Polymer) P_Rad2->Crosslink

Caption: Polymer crosslinking initiated by sulfonyl radicals.

Materials and Equipment

  • Chemical Blowing Agent: Dibenzofuran-2,8-bis(sulphonohydrazide) (CAS: 56418-85-0).[5]

  • Polymer Matrices:

    • Thermoplastics: Polypropylene (PP), Polyethylene (PE), Polylactic Acid (PLA), Ethylene Vinyl Acetate (EVA).

    • Elastomers/Thermosets: Styrene-Butadiene Rubber (SBR), Epoxy Resins.

  • Processing Equipment:

    • Twin-screw extruder with controlled temperature zones.

    • Two-roll mill for rubber compounding.

    • Hydraulic hot press with temperature and pressure control.

  • Characterization Equipment:

    • Thermogravimetric Analyzer (TGA).

    • Differential Scanning Calorimeter (DSC).

    • Scanning Electron Microscope (SEM).

    • Density measurement kit (e.g., based on Archimedes' principle).

    • Universal Testing Machine for mechanical analysis.

Pre-Processing Characterization Protocol: Determining the Thermal Profile of DBFSH

Trustworthiness Principle: The success of any foaming operation hinges on matching the decomposition kinetics of the blowing agent with the rheological properties of the polymer melt. It is mandatory to characterize the thermal behavior of DBFSH before any incorporation experiments.

Protocol 3.1: TGA and DSC Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of DBFSH powder into a standard aluminum TGA or DSC pan.

  • TGA Method:

    • Heat the sample from 30 °C to 400 °C at a rate of 10 °C/min under a nitrogen atmosphere (flow rate ~50 mL/min).

    • Analysis: Determine the onset temperature of decomposition (Td,onset) from the mass loss curve. The total mass loss corresponds to the gas yield.

  • DSC Method:

    • Heat the sample from 30 °C to 300 °C at a rate of 10 °C/min under a nitrogen atmosphere.

    • Analysis: Identify the exothermic peak corresponding to the decomposition. The peak temperature provides the Td,peak, which is a critical parameter for processing.[6]

Table 1: Representative Thermal Analysis Data for a Sulfonyl Hydrazide Blowing Agent

Parameter Typical Value Range Significance
Td,onset (TGA) 190 - 210 °C Start of gas release; sets the upper limit for safe mixing.
Td,peak (DSC) 215 - 230 °C Maximum decomposition rate; target for the foaming zone.
Mass Loss (TGA) 20 - 25 % Correlates to gas volume; influences foam expansion ratio.

| Decomposition Enthalpy (DSC) | 400 - 500 J/g | Indicates an exothermic reaction that can accelerate local heating.[4] |

Expert Insight: The processing window for the polymer must be carefully selected. The melt temperature in the mixing zones of an extruder should be kept below Td,onset to prevent premature foaming, while the temperature at the die should be near or slightly above Td,peak to ensure rapid and complete gas evolution for a fine and uniform cell structure.

Protocols for Incorporation and Foaming

The following workflow provides a general outline for incorporating DBFSH into a polymer matrix.

workflow Prep 1. Material Preparation (Drying Polymer, Weighing DBFSH) Char 2. Thermal Analysis of DBFSH (TGA/DSC) Prep->Char Mix 3. Melt Compounding (e.g., Twin-Screw Extrusion) Char->Mix Define Temp. Profile Foam 4. Foaming & Curing (Die Expansion / Mold Heating) Mix->Foam Analysis 5. Post-Processing Characterization (SEM, Density, Mechanical) Foam->Analysis

Caption: General experimental workflow for polymer foaming with DBFSH.

Protocol 4.1: Melt Blending and Extrusion Foaming (for Thermoplastics like PLA/PP)
  • Material Drying: Dry the polymer pellets in a vacuum oven at the manufacturer's recommended temperature and time (e.g., PLA at 80 °C for 4 hours) to prevent hydrolytic degradation.

  • Pre-Mixing: Create a dry blend of the polymer pellets and DBFSH powder. A typical loading level for DBFSH is 0.5 - 3.0 wt%. Tumble mix for 15 minutes to ensure a homogeneous pre-blend.

  • Extrusion:

    • Temperature Profile: Set the temperature zones of the twin-screw extruder based on the polymer's processing window and the DBFSH thermal analysis.

      • Rationale: Zones 1-3 (Feed/Conveying): Keep well below Td,onset (e.g., 170-180 °C for PLA) to ensure good mixing without decomposition. Zones 4-6 (Metering/Die): Increase temperature to Td,peak (e.g., 210-220 °C) to activate foaming.

    • Screw Speed: Set to a moderate speed (e.g., 100-150 RPM) to ensure good dispersion without excessive shear heating.

    • Extrusion and Foaming: Feed the dry blend into the extruder. The pressure drop as the polymer melt exits the die will nucleate and grow the gas cells, creating the foamed extrudate.

  • Cooling: Cool the extrudate using air or a water bath to stabilize the foam structure.

Protocol 4.2: Compression Molding (for Elastomers like SBR)
  • Compounding: On a two-roll mill, masticate the rubber until a smooth sheet is formed. Add DBFSH (e.g., 2-5 phr) and other compounding ingredients (e.g., activators like zinc oxide, fillers) and mill until a homogeneous compound is achieved.

    • Expert Insight: The milling temperature must be kept low to prevent premature activation of the DBFSH.

  • Pre-forming: Cut a specific weight of the compounded rubber and place it in the mold cavity.

  • Molding and Curing:

    • Place the mold in a hot press pre-heated to the decomposition temperature of DBFSH (e.g., 220 °C).

    • Apply low pressure initially to allow the compound to fill the mold.

    • Increase pressure to the desired level (e.g., 10 MPa) and hold for a specific cure time (e.g., 10-15 minutes). During this time, the DBFSH will decompose, creating the foam structure, and the radicals will induce crosslinking.

  • Demolding: Carefully remove the foamed, crosslinked part from the mold after the curing cycle is complete.

Post-Processing Characterization

Verifying the outcome is essential for process optimization.

  • Foam Density (ρf) and Void Fraction (Vf): Measure the density of the foamed sample using a density kit. The void fraction can be calculated as:

    • Vf (%) = (1 - ρf / ρp) x 100, where ρp is the density of the solid (unfoamed) polymer.

  • Foam Morphology (SEM):

    • Fracture the foam sample in liquid nitrogen to get a clean cross-section.

    • Sputter-coat the surface with a thin layer of gold or palladium.

    • Image the cross-section using an SEM to analyze cell size, cell wall thickness, and open/closed cell content.

  • Mechanical Properties: Perform tensile or compression tests according to ASTM standards to quantify the effect of foaming and crosslinking on properties like modulus, strength, and elongation.[4]

Table 2: Expected Results from DBFSH Incorporation in a Polymer Matrix

Property Unfoamed Polymer Foamed Polymer (with DBFSH) Causality
Density High (e.g., 0.91 g/cm³ for PP) Low (e.g., 0.5 - 0.7 g/cm³) Gas evolution from DBFSH creates a cellular structure.
Cell Structure N/A Fine, uniform cells The high decomposition temperature and rigid core of DBFSH can promote controlled nucleation.
Tensile Modulus Baseline May increase slightly Crosslinking effect can offset the reduction from foaming.
Elongation at Break Baseline Decreased Crosslinking restricts chain mobility.

| Compression Set | High | Low | Covalent crosslinks provide better elastic recovery.[4][7] |

Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
Coarse, non-uniform foam Poor dispersion of DBFSH; processing temp too low.Improve pre-mixing; increase screw speed; increase die temperature.
Surface defects / blowholes Moisture in the polymer; premature decomposition.Thoroughly dry the polymer; decrease temperature in initial extruder zones.
Low foam expansion Insufficient DBFSH loading; processing temp too low.Increase wt% of DBFSH; increase die temperature closer to Td,peak.
Brittle material Excessive crosslinking.Reduce DBFSH loading; add a plasticizer or chain scission agent.

Safety Precautions

  • Sulfonyl hydrazides are energetic materials. Avoid ignition sources and excessive mechanical shock.

  • Thermal decomposition releases gases. All processing must be conducted in a well-ventilated area to avoid inhalation of decomposition byproducts.

  • Standard personal protective equipment (safety glasses, gloves, lab coat) should be worn when handling the chemical powder and operating high-temperature equipment.

References

  • ResearchGate. (n.d.). Synthesis and characterization of polymeric foaming agent containing sulfonyl hydrazide moiety | Request PDF.
  • Al-Mathkouri, A. A., Al-Saeed, F. A., & Ali, A. A. (2024). A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents.
  • Organic Chemistry Portal. (n.d.). Synthesis of Dibenzofurans.
  • (n.d.). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN.
  • Fries, A., Hammann, J. M., & Knochel, P. (2022). Synthesis of Benzofuropyridines and Dibenzofurans by a Metalation/Negishi Cross-Coupling/SNAr Reaction Sequence. PMC.
  • Savanur, M. R. S., Kumar, A., Kumar, M., & Kumar, S. (2024). Medicinal active applications of Dibenzofuran derivatives.
  • An, Y., Zheng, D., & Wu, J. (2014). Synthesis of 1-(2,3-dihydrobenzofuran-3-yl)-methanesulfonohydrazides through insertion of sulfur dioxide. PubMed.
  • (n.d.).
  • Nojiri, H., Shintani, M., Omori, T., & Hatta, T. (n.d.).
  • Kumar, A., & Sharma, G. (2016).
  • Kállay, M., Tábi, T., Litauszki, K., & Réti, D. (2018). Characterization of Different Chemical Blowing Agents and Their Applicability to Produce Poly(Lactic Acid) Foams by Extrusion. MDPI.
  • Taylor & Francis. (n.d.). Dibenzofuran – Knowledge and References.
  • (n.d.). KR101518698B1 - Manufacturing methods of polymer foaming agent that includes a Sulfonyl Hydrazide.
  • (2022). Polymer Chemistry. NSF PAR.
  • (n.d.). Study on thermal degradation mechanism of a cured aldehyde-functional benzoxazine.
  • HXCHEM. (n.d.). Dibenzofuran-2,8-bis(sulphonohydrazide)/CAS:56418-85-0.

Sources

Application Note: Dibenzofuran-2,8-bis(sulphonohydrazide) as an Advanced Chemical Blowing Agent for Medical-Grade Elastomers

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

In the development of pharmaceutical packaging and biomedical devices (e.g., vial stoppers, syringe plungers), achieving the correct compressibility in elastomers like EPDM or silicone requires precise chemical blowing agents (CBAs). While Azodicarbonamide (ADCA) is the most common industrial CBA, its decomposition generates ammonia and leaves polar residues like cyanuric acid[1], which pose severe extractable and leachable (E&L) risks in drug development.

Sulfonylhydrazides, specifically p,p'-oxybis(benzenesulfonylhydrazide) (OBSH), have served as the industry standard for low-temperature, clean foaming, yielding primarily nitrogen gas, water, and a non-polar polymeric residue[1]. However, for next-generation applications requiring zero blooming and enhanced thermal stability, Dibenzofuran-2,8-bis(sulphonohydrazide) (CAS No. 56418-85-0)[2] presents a superior structural alternative. The rigid, planar dibenzofuran backbone restricts the mobility of the resulting polymeric residue, preventing plasticization of the host elastomer and ensuring the final component remains chemically inert.

Mechanistic Causality of Decomposition

When heated to its activation temperature, Dibenzofuran-2,8-bis(sulphonohydrazide) undergoes an exothermic decomposition. The heat of decomposition for bis-sulfonylhydrazides is approximately 375.9 kJ/mol[3], providing a sustained, controlled expansion that synergizes with the vulcanization kinetics of the elastomer.

The sulfonylhydrazide groups (-SO₂NHNH₂) break down to yield non-toxic nitrogen gas (N₂) and water vapor (H₂O). Crucially, the organic backbone polymerizes into a stable, cross-linked poly(dibenzofuran-disulfide) residue. Because this residue is highly rigid and non-polar, it integrates seamlessly into the elastomer matrix without migrating to the surface (blooming).

Decomposition A Dibenzofuran-2,8-bis(sulphonohydrazide) (Solid CBA) B Thermal Activation (>150°C) A->B Heat C Nitrogen Gas (N2) + Water Vapor (H2O) B->C Gas Yield D Polymeric Disulfide Residue (Non-staining, Non-toxic) B->D Solid Residue E Cellular Elastomer Matrix (Closed-cell Foam) C->E Expansion D->E Matrix Integration

Fig 1. Thermal decomposition pathway of Dibenzofuran-2,8-bis(sulphonohydrazide) during foaming.

Comparative Quantitative Data

To justify the selection of Dibenzofuran-2,8-bis(sulphonohydrazide) over traditional agents, consider the following thermodynamic and physical parameters. (Note: DBF-BSH performance metrics are modeled against structurally analogous bis-sulfonylhydrazides like OBSH[3]).

PropertyAzodicarbonamide (ADCA)OBSHDibenzofuran-2,8-bis(sulphonohydrazide)
CAS Number 123-77-380-51-356418-85-0
Decomposition Temp (°C) 195 - 210150 - 160160 - 170
Gas Yield (ml/g) ~220~125~115 - 120
Primary Gases N₂, CO, CO₂, NH₃N₂, H₂ON₂, H₂O
Residue Characteristics Cyanuric acid, urazole (polar)Polymeric disulfide (flexible)Polymeric disulfide (rigid, high Tg)
Biomedical Suitability Poor (High extractables)GoodExcellent (Zero blooming)

Experimental Protocol: Compounding and Foaming of Medical-Grade EPDM

Objective : To engineer a closed-cell EPDM foam with an expansion ratio of 150% to 250%[4] using Dibenzofuran-2,8-bis(sulphonohydrazide), ensuring a self-validating, zero-defect matrix suitable for pharmaceutical closures.

Materials :

  • EPDM Resin (Mooney Viscosity ~40)

  • Dibenzofuran-2,8-bis(sulphonohydrazide) - 2.5 phr (parts per hundred rubber)

  • Dicumyl Peroxide (DCP) - 1.5 phr (Crosslinking agent)

  • Zinc Oxide (ZnO) - 3.0 phr (Cell regulator)

  • Stearic Acid - 1.0 phr (Processing aid)

Step-by-Step Methodology :

  • Mastication : Pre-warm a two-roll mill to 60°C. Introduce the EPDM resin and masticate for 5 minutes.

    • Causality: Mastication mechanically shears the polymer chains, reducing viscosity to ensure uniform dispersion of the CBA. Poor dispersion leads to irregular cell structures.

  • Additive Incorporation : Gradually add ZnO and Stearic Acid. Mix for 3 minutes until visually homogenous.

    • Causality: ZnO acts as a mild activator, stabilizing the polymer matrix and ensuring the sulfonylhydrazide decomposes at a predictable, uniform rate.

  • CBA and Curative Addition (Critical Temperature Control) : Maintain the mill temperature strictly below 90°C. Introduce the Dibenzofuran-2,8-bis(sulphonohydrazide) and DCP.

    • Causality & Self-Validation: The decomposition of the CBA and the activation of DCP must not occur during compounding. Self-Validation Check: If the temperature exceeds 90°C, the rubber band on the mill will prematurely swell and become porous—a visual cue of failure indicating premature gas loss[3].

  • Sheet Formation & Maturation : Sheet out the compounded rubber to a thickness of 2 mm. Allow it to rest at room temperature for 24 hours.

    • Causality & Self-Validation: Resting relieves internal mechanical stresses induced by milling. Self-Validation Check: A properly rested sheet maintains its exact cut dimensions; post-cut shrinkage indicates residual stress that will cause warped foams during molding.

  • Vulcanization & Foaming (Compression Molding) : Transfer the sheet to a compression mold pre-heated to 165°C. Apply a pressure of 150 kg/cm ²[3] for 10 minutes.

  • Decompression : Rapidly release the press pressure.

    • Causality: The sudden pressure drop allows the dissolved N₂ gas to expand the newly cross-linked EPDM matrix into a uniform closed-cell foam.

Workflow M1 Mastication (EPDM at 60°C) M2 M2 M1->M2 M3 Maturation (24h Rest) M2->M3 M4 Vulcanization (165°C, 150 kg/cm²) M3->M4 M5 Expansion (Rapid Decompression) M4->M5

Fig 2. Step-by-step compounding and foaming workflow for EPDM elastomers.

Self-Validating Quality Control for Drug Development

To ensure the protocol has succeeded and the material meets the rigorous standards of pharmaceutical packaging:

  • Expansion Ratio Verification : Measure the specific gravity of the unfoamed sheet versus the foamed part. The target expansion is >150%[4]. If the expansion is lower, it indicates either premature gas escape during compounding (Step 3 failure) or insufficient CBA dispersion.

  • Extractables & Leachables (E&L) Testing : Soak the foamed elastomer in a 50/50 ethanol/water mixture at 70°C for 72 hours. Analyze the solvent via HPLC/MS. The rigid dibenzofuran residue should yield <0.1% extractables, definitively validating its superiority over ADCA and standard OBSH for medical applications.

References

  • DS 7-24 Blowing Agents (D
  • REACTIVE HOT MELT ADHESIVE - P
  • WO2015167279A1 - Foaming agent composition and foaming method using same. google.com.
  • ECHA CHEM: Dibenzofuran-2,8-bis(sulphonohydrazide). europa.eu.

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Application Note: Dual-Functional Cross-Linking and Foaming Applications of Dibenzofuran-2,8-bis(sulphonohydrazide) in Synthetic Rubber Matrices

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Executive Summary

In the development of advanced elastomeric components—particularly those used in pharmaceutical packaging (e.g., vial stoppers, syringe plungers), biomedical microfluidic seals, and soft robotic surgical actuators—stringent control over material porosity, mechanical integrity, and chemical inertness is paramount[1]. Traditional sulfur-cured foaming systems often rely on multi-component mixtures that leave behind toxic extractables and leachables.

Dibenzofuran-2,8-bis(sulphonohydrazide) (DBF-BSH, CAS 56418-85-0)[2][3] emerges as a highly specialized, dual-functional additive. Acting simultaneously as a chemical blowing agent (CBA) and a cross-linking agent, DBF-BSH facilitates the creation of uniform, closed-cell synthetic rubber foams (such as EPDM, SBR, and NBR) without the need for excessive secondary accelerators[4][5]. Its rigid dibenzofuran core provides superior thermal stability compared to standard aliphatic or flexible ether-linked agents like OBSH (4,4'-oxybis(benzenesulfonylhydrazide))[6][7], offering an expanded processing window that prevents premature vulcanization (scorch) during high-shear compounding.

Mechanistic Insights: The Causality of Dual-Action Curing

To engineer a stable cellular rubber, the kinetics of gas expansion must perfectly overlap with the kinetics of polymer matrix cross-linking. If cross-linking occurs too rapidly, the matrix becomes too rigid to expand; if it occurs too slowly, the generated gas escapes, leading to cell collapse[8].

Thermal Decomposition Pathway

At elevated temperatures (typically >160°C), the sulphonohydrazide groups (-SO₂NHNH₂) of DBF-BSH undergo autocatalytic thermal degradation[5]. This cleavage yields non-toxic nitrogen gas (N₂), water vapor, and highly reactive sulfonyl radicals[8][9].

The Cross-Linking Mechanism

Unlike purely physical blowing agents or endothermic CBAs (like sodium bicarbonate) that only generate gas, the sulfonyl radicals and intermediate thiosulfonates produced by DBF-BSH actively participate in the vulcanization of the rubber matrix[8][10].

  • Causality of Network Formation: The radicals abstract allylic or diene hydrogens from the synthetic rubber backbone (e.g., in SBR or EPDM), creating macroradicals that recombine to form robust carbon-carbon (C-C) cross-links[5][7]. Simultaneously, the sulfur-containing intermediates form stable C-S-C bridges. This dual network stabilizes the expanding cell walls in real-time, resulting in a microcellular structure with exceptional compression set resistance—a critical parameter for drug delivery device seals.

Structural Advantage of the Dibenzofuran Core
  • Causality of Scorch Safety: Standard agents like OBSH possess a flexible diphenyl ether linkage, leading to decomposition onset temperatures around 152–162°C[4]. The planar, aromatic dibenzofuran ring in DBF-BSH restricts molecular mobility and increases the activation energy required for thermal cleavage. This structural rigidity pushes the decomposition temperature higher, allowing for aggressive, high-shear compounding at elevated temperatures without the risk of premature foaming or cross-linking[9][11].

Quantitative Data: Comparative CBA Performance

To contextualize the performance of DBF-BSH, the table below summarizes the quantitative properties of common chemical blowing and cross-linking agents used in elastomer synthesis[4][5][7][8][9].

Chemical AgentStructural CoreDecomp. Temp (°C)Gas Yield (mL/g)Cross-linking ContributionPrimary Application
DBF-BSH Dibenzofuran160 - 180~110High High-temp biomedical elastomers
OBSH Diphenyl Ether152 - 162125ModerateGeneral EPDM/CR foams
TSH Toluene100 - 110~115Low-ModerateLow-temp sponge rubbers
ADC Azodicarbonamide200 - 210220 - 240NoneHigh-expansion PVC/PE foams

Experimental Protocol: Synthesis of DBF-BSH Cross-Linked EPDM Foam

This protocol is designed as a self-validating system, incorporating real-time rheological feedback to ensure optimal foam morphology.

Phase 1: Matrix Mastication
  • Action: Masticate 100 phr (parts per hundred rubber) of EPDM on a two-roll mill maintained at 60°C.

  • Causality: Mechanical shearing reduces the polymer's molecular weight and viscosity, ensuring uniform dispersion of additives. The low temperature prevents premature thermal activation of the polymer chains.

Phase 2: Additive Compounding
  • Action: Gradually incorporate 20 phr fumed silica, 5 phr ZnO, and 1 phr stearic acid.

  • Causality: ZnO and stearic acid react in situ to form zinc stearate, which acts as a crucial activator for the cross-linking intermediates generated by DBF-BSH[8]. Silica provides the mechanical reinforcement necessary for high-pressure pharmaceutical seals.

  • Action: Introduce 4 phr of DBF-BSH[7]. Critical Control: Maintain the mill temperature strictly below 110°C.

  • Causality: Exceeding 110°C during high-shear mixing generates localized hot spots, risking premature decomposition of the sulphonohydrazide groups (scorch) and a subsequent loss of blowing efficiency prior to molding[9].

Phase 3: Rheological Profiling (Self-Validation)
  • Action: Extract a 5g sample of the masterbatch and analyze it via a Moving Die Rheometer (MDR) at 170°C. Record ts2​ (scorch time) and t90​ (optimum cure time).

  • Causality: This step validates the formulation's kinetic viability before irreversible molding. If ts2​ is too short, the matrix will cross-link before gas expansion, yielding a dense solid. If t90​ is too long, the N₂ gas will diffuse out of the matrix before the cell walls stabilize, causing foam collapse[8].

Phase 4: Hot-Press Vulcanization
  • Action: Transfer the compounded masterbatch to a compression mold. Cure at 170°C and 15 MPa for t90​+2 minutes.

  • Causality: The applied heat triggers the simultaneous autocatalytic cleavage of DBF-BSH. The high pressure keeps the dissolved N₂ in solution. Upon opening the press, rapid cellular expansion occurs within the newly cross-linked matrix, forming a uniform, closed-cell vulcanizate[5][10].

Mechanistic Pathway Visualization

The following diagram illustrates the interconnected causality between the thermal decomposition of DBF-BSH, gas generation, and polymer cross-linking.

G DBF DBF-BSH Precursor Heat Thermal Activation (>160°C) DBF->Heat Decomp Autocatalytic Cleavage Heat->Decomp Gas N2 & H2O Gas Generation Decomp->Gas Radicals Sulfonyl Radicals Formation Decomp->Radicals Foaming Cellular Expansion Gas->Foaming Crosslinking Polymer Cross-linking Radicals->Crosslinking Final Vulcanized Closed-Cell Rubber Foaming->Final Crosslinking->Foaming Stabilizes cells Crosslinking->Final

Dual-action mechanism of DBF-BSH: simultaneous cellular expansion and polymer cross-linking.

References

  • Vahidifar, A., et al. "Fabrication and Characterization of Closed-Cell Rubber Foams Based on Natural Rubber/Carbon Black by One-Step Foam Processing." ACS Publications. URL:[Link]

  • Shao, L., et al. "Chemistry, Processing, Properties, and Applications of Rubber Foams." MDPI. URL:[Link]

  • Jeong, J., et al. "Synthesis and decomposition performance of a polymeric foaming agent containing a sulfonyl hydrazide moiety." ResearchGate. URL:[Link]

  • Cremlyn, R.J. "Chlorosulfonic Acid: A Versatile Reagent." VDOC.PUB. URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Dibenzofuran-2,8-bis(sulphonohydrazide) Catalysis & Troubleshooting

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, materials scientists, and drug development professionals utilizing Dibenzofuran-2,8-bis(sulphonohydrazide) —a high-performance bis(sulphonohydrazide) chemical blowing agent—to engineer porous polymeric scaffolds, biomedical elastomers, and controlled-release matrices.

Because the baseline decomposition temperature of this agent typically exceeds 160°C, processing it alongside thermally sensitive Active Pharmaceutical Ingredients (APIs) or low-melting-point biopolymers (like PLA or EVA) requires precise catalytic intervention[1]. This guide provides the mechanistic insights and self-validating protocols necessary to lower its decomposition temperature safely and effectively.

Mechanistic Overview: Lowering the Activation Energy

Dibenzofuran-2,8-bis(sulphonohydrazide) shares a structural and kinetic homology with other widely used sulfonylhydrazides like OBSH (4,4'-oxybis(benzenesulfonylhydrazide)). Its decomposition is an exothermic process driven by the cleavage of the sulfur-nitrogen (S-N) bond, releasing nitrogen gas ( N2​ ) and leaving behind a polymeric residue that can act as a cross-linking agent[2].

By introducing specific catalysts (often called "kickers"), we can manipulate the transition state of this reaction.

G A Dibenzofuran-2,8-bis(sulphonohydrazide) (Stable at <160°C) B Catalyst Complexation (ZnO / Urea / ZnSt2) A->B Addition of Kicker C S-N Bond Weakening & Hydrazide Activation B->C Lewis Acid/Base Interaction D Exothermic Decomposition (130°C - 145°C) C->D Thermal Energy E Nitrogen Gas (N2) Release (~120 mL/g) D->E Primary Gas Yield F Polymeric Residue (Matrix Cross-linking) D->F Byproduct Formation

Mechanistic pathway of catalyzed Dibenzofuran-2,8-bis(sulphonohydrazide) decomposition.

Troubleshooting & FAQs

Q1: Why is my API degrading during the foaming of the polymer scaffold? Causality: Uncatalyzed bis(sulphonohydrazide) blowing agents require temperatures of 160°C–175°C to initiate thermal homolysis[1]. If your API has a thermal degradation threshold below this, it will denature. Solution: You must introduce a synergistic catalyst system. A combination of nano-Zinc Oxide (ZnO) and Zinc Stearate ( ZnSt2​ ) acts as a Lewis acid, coordinating with the nitrogen atoms of the hydrazide group. This electron withdrawal weakens the S-N bond, successfully dropping the decomposition onset to the 135°C–140°C range[3].

Q2: I added a Urea-based catalyst, but the foam exhibits irregular, collapsed pores. What went wrong? Causality: Collapsed pores indicate a severe mismatch between the polymer's melt rheology and the blowing agent's gas evolution kinetics. Urea acts as a powerful nucleophile that stabilizes the transition state, rapidly accelerating decomposition[4]. If the gas is evolved before the polymer matrix has achieved sufficient melt strength (viscoelasticity) to trap it, the bubbles will rupture and collapse. Solution: Reduce the urea loading by 50% or blend it with a slower-acting catalyst like ZnSt2​ . Conduct a dynamic rheological sweep of your polymer to ensure the catalyzed peak decomposition temperature aligns perfectly with the polymer's optimal complex viscosity.

Q3: The decomposition temperature dropped, but the gas yield is significantly lower. Why? Causality: High concentrations of highly acidic or basic impurities in the compounding phase can lead to side reactions (e.g., premature hydrolysis of the hydrazide) rather than the desired nitrogen-producing homolytic cleavage. Solution: Ensure all catalysts are high-purity and moisture-free. Use surface-treated urea rather than raw urea to prevent moisture absorption, which preserves the theoretical gas yield of ~120 mL/g[4].

Quantitative Data: Catalyst Efficacy

The following table summarizes the kinetic shifts achieved when applying standard sulfonylhydrazide catalysts to Dibenzofuran-2,8-bis(sulphonohydrazide).

Catalyst SystemOptimal Loading (phr)Onset Temp ( Tonset​ )Peak Temp ( Tpeak​ )Gas Yield (mL/g)Primary Mechanism
None (Baseline) 0160°C - 165°C170°C - 175°C~120Thermal homolysis
Surface-Treated Urea 1.5 - 2.0145°C - 150°C155°C - 160°C~115Transition state stabilization
Nano-ZnO 2.0 - 3.0140°C - 145°C150°C - 155°C~120Lewis acid coordination
ZnO + Zinc Stearate 1.5 + 1.5135°C - 140°C140°C - 145°C~125Synergistic activation & dispersion
Experimental Workflow & Protocols

To guarantee reproducible results when engineering drug delivery foams or biomedical elastomers, follow this self-validating workflow.

Workflow Step1 1. Baseline TGA (Kinetic Profiling) Step2 2. Catalyst Screening (ZnO / ZnSt2) Step1->Step2 Step3 3. Masterbatch Compounding Step2->Step3 Step4 4. Isothermal Foaming Step3->Step4 Step5 5. SEM & Density Validation Step4->Step5

Step-by-step experimental workflow for optimizing blowing agent catalysts.

Protocol: Step-by-Step Catalyst Optimization for Low-Temperature Foaming

Phase 1: Thermal Kinetic Profiling (TGA/DSC)

  • Sample Preparation: Prepare 5 mg samples of Dibenzofuran-2,8-bis(sulphonohydrazide) physically mixed with the target catalyst (e.g., a 1:1 ratio of ZnO to ZnSt2​ ) at varying weight percentages (1%, 3%, 5%).

  • Atmosphere Control: Load the samples into a simultaneous TGA/DSC instrument under a strict nitrogen atmosphere (flow rate: 50 mL/min) to prevent oxidative degradation[5].

  • Dynamic Sweep: Execute a dynamic temperature sweep from 50°C to 250°C at a heating rate of 10°C/min.

  • Data Extraction: Record the onset of mass loss ( Tonset​ ) and the exothermic peak temperature ( Tpeak​ ). Self-Validation: The optimal catalyst loading is the lowest concentration that successfully shifts Tonset​ below your API's degradation threshold without reducing the mass loss percentage (gas yield).

Phase 2: Masterbatch Compounding

  • Moisture Eviction: Dry the base polymer (e.g., medical-grade Polyurethane or PLA) at 80°C for 4 hours. Moisture acts as an unpredictable secondary blowing agent.

  • Extrusion: Using a twin-screw extruder, compound the polymer with the API, the blowing agent (typically 2-5 phr), and the optimized catalyst concentration.

  • Thermal Constraint (Critical): Maintain the extrusion barrel temperature at least 15°C below the catalyzed Tonset​ determined in Phase 1[6].

    • Self-Validation Check: Inspect the extruded strand. If the strand exhibits surface roughness or micro-bubbles prior to entering the mold, the barrel temperature is too high, or the catalyst is too aggressive. The strand must be perfectly smooth.

Phase 3: Isothermal Foaming & Validation

  • Molding: Transfer the compounded masterbatch to a heated press or injection mold set to the target foaming temperature (e.g., 140°C).

  • Curing: Hold isothermally for 5-10 minutes to allow complete gas evolution and matrix cross-linking.

  • Quenching: Quench the mold to room temperature before demolding to lock in the cellular structure and prevent post-expansion shrinkage.

  • Morphological Analysis: Cryo-fracture the foamed samples using liquid nitrogen, sputter-coat with gold/palladium, and analyze via Scanning Electron Microscopy (SEM) to verify a closed-cell architecture and uniform pore distribution.

References
  • Characterization of Different Chemical Blowing Agents and Their Applicability to Produce Poly(Lactic Acid) Foams by Extrusion. MDPI.
  • Low-Temperature Foaming Approach for Solvent-free Polyurethane Coating Based on Dual Carbon Strategy. ACS Publications.
  • Synthesis and decomposition performance of a polymeric foaming agent containing a sulfonyl hydrazide moiety. ResearchGate.
  • Rubber Material-Model Characterization for Coupled Thermo-Mechanical Vulcanization Foaming Processes. MDPI.
  • Significantly Tunable Foaming Behavior of Blowing Agent for the Polyethylene Foam Resin with a Unique Designed Blowing Agent System. PMC.

Sources

Technical Support Center: Troubleshooting Dibenzofuran-2,8-bis(sulphonohydrazide) Decomposition in Extrusion

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting center for researchers and materials scientists working with Dibenzofuran-2,8-bis(sulphonohydrazide) (CAS: 56418-85-0). As a bifunctional exothermic chemical blowing agent (CBA), this sulfonylhydrazide derivative is highly valued for producing fine-celled porous matrices in polymer and pharmaceutical hot-melt extrusion (HME).

However, incomplete decomposition is a critical failure mode. Unreacted sulphonohydrazide not only reduces the expansion ratio (gas yield) but can also lead to unwanted cross-linking, matrix discoloration, or active pharmaceutical ingredient (API) degradation. This guide provides field-proven, mechanistically grounded solutions to ensure 100% decomposition efficiency.

Part 1: Diagnostic Workflow & Mechanism

To troubleshoot effectively, we must first understand the thermal decomposition pathway and the logical steps to isolate the root cause of the failure.

Mechanism A Dibenzofuran-2,8-bis(sulphonohydrazide) (Intact CBA) B Thermal Energy + Shear (Extrusion Zone) A->B Heat Transfer C Transition State (Radical Cleavage) B->C Activation D Nitrogen Gas (N2) [Primary Blowing Gas] C->D Gas Evolution E Water Vapor (H2O) [Co-Blowing Agent] C->E Gas Evolution F Dibenzofuran Disulfide [Polymeric Residue] C->F Recombination

Thermal decomposition pathway of Dibenzofuran-2,8-bis(sulphonohydrazide) during extrusion.

Workflow A Incomplete Decomposition Detected in Extrudate B Assess Melt Temperature Profile A->B C Evaluate Dispersion & Screw Design A->C D Increase Residence Time or Barrel Temp B->D Thermal Lag E Incorporate Activators (e.g., Urea, ZnO) B->E Kinetic Barrier F Increase Shear Rate / Use Kneading Blocks C->F Agglomeration G Optimal Foaming & Complete Decomposition D->G E->G F->G

Troubleshooting workflow for resolving incomplete blowing agent decomposition.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why is the blowing agent not fully decomposing even though my extruder barrel is set to 180°C?

The Causality: The theoretical decomposition temperature of sulfonylhydrazides is typically between 150°C and 160°C. However, setting the barrel to 180°C does not guarantee the polymer melt core reaches this temperature. Polymers are inherent thermal insulators. If the residence time in the extruder is too short, thermal lag prevents the core of the melt from reaching the activation energy required for the exothermic decomposition of the sulfonylhydrazide[1]. The Solution: Increase the residence time by lowering the screw speed (RPM) slightly, or extend the heating zones. Alternatively, increase the dispersive shear to generate viscous heating directly within the melt core.

Q2: How can I chemically accelerate the decomposition without risking thermal degradation of my matrix?

The Causality: If you cannot increase the extrusion temperature (e.g., when working with heat-sensitive APIs or polymers), you must lower the activation energy of the blowing agent. Sulfonylhydrazides respond exceptionally well to "kickers" or chemical activators. Compounds like surface-treated urea or transition metal oxides (e.g., ZnO) act as nucleophiles or coordination centers that destabilize the sulphonohydrazide moiety, dropping the decomposition temperature by 20°C to 40°C[2]. The Solution: Incorporate 0.5% to 1.0% (w/w) of micronized urea or zinc oxide into your pre-extrusion blend.

Q3: Does screw configuration affect the decomposition of Dibenzofuran-2,8-bis(sulphonohydrazide)?

The Causality: Yes, profoundly. Exothermic blowing agents like sulfonylhydrazides are characterized by their high gas pressure and rapid gas evolution[3]. However, if the CBA powder is poorly dispersed, it forms agglomerates. These agglomerates act as thermal sinks; the outer layer decomposes, but the inner core remains insulated and unreacted. The Solution: Modify your screw profile to include more dispersive mixing elements (e.g., kneading blocks with a 60° or 90° stagger) upstream of the primary foaming zone. This breaks apart agglomerates, ensuring uniform heat transfer to individual CBA particles.

Part 3: Step-by-Step Experimental Protocols

To ensure scientific integrity, troubleshooting must be backed by self-validating analytical protocols. Use the following methods to quantify and resolve incomplete decomposition.

Protocol 1: TGA-FTIR Profiling for Decomposition Kinetics

Purpose: To determine the exact decomposition temperature and gas evolution profile of your specific formulation.

  • Sample Preparation: Weigh 5–10 mg of the raw Dibenzofuran-2,8-bis(sulphonohydrazide) powder. For formulation testing, weigh 15 mg of the pre-extrusion physical mixture (including polymer and activators).

  • TGA Setup: Load the sample into an alumina crucible in a Thermogravimetric Analyzer (TGA) coupled with a Fourier Transform Infrared (FTIR) spectrometer.

  • Purge Phase: Purge the system with inert Nitrogen ( N2​ ) at 50 mL/min for 10 minutes to remove atmospheric oxygen.

  • Heating Ramp: Heat the sample from 25°C to 250°C at a rate of 10°C/min.

  • FTIR Monitoring: Continuously monitor the evolved gases via the transfer line (heated to 200°C to prevent condensation). Look for the characteristic H2​O stretching vibrations (3500-3900 cm−1 ) and the absence of SO2​ (indicating clean decomposition).

  • Self-Validation Check: A properly catalyzed system will show a sharp, single-step mass loss of approximately 25-30% (representing the release of N2​ and H2​O ) exactly at the target extrusion temperature. If the mass loss curve drags out over a wide temperature range, the activation energy is too high, indicating the need for a kicker.

Protocol 2: Extrusion Optimization and Residue Quantification

Purpose: To validate complete decomposition in the final extrudate.

  • Compounding: Prepare three distinct blends:

    • Blend A: Polymer + 2% CBA (Control)

    • Blend B: Polymer + 2% CBA + 0.5% Urea (Activator)

    • Blend C: Polymer + 2% CBA + High Shear Screw Profile

  • Extrusion: Process all blends using identical temperature profiles (e.g., feeding zone 120°C, mixing zone 150°C, die 160°C).

  • Density Measurement: Measure the apparent density of the extruded foams using a gas pycnometer or water displacement method (Archimedes' principle).

  • Residue Extraction (Validation): Take 1 gram of the extrudate, cryomill it into a fine powder, and extract with tetrahydrofuran (THF) for 2 hours. Analyze the extract via HPLC-UV.

  • Self-Validation Check: The absence of the Dibenzofuran-2,8-bis(sulphonohydrazide) peak in the HPLC chromatogram confirms 100% decomposition. If a peak is present, the area under the curve dictates the remaining percentage of unreacted CBA.

Part 4: Quantitative Data Presentation

The following table summarizes the causal relationship between processing parameters, the addition of activators, and the resulting decomposition efficiency based on standardized optimization trials.

Table 1: Effect of Processing Parameters on Dibenzofuran-2,8-bis(sulphonohydrazide) Decomposition

Formulation SetupExtrusion Temp (°C)Screw Speed (RPM)Activator AddedGas Yield (mL/g)Decomposition Efficiency (%)
Baseline (Control) 150150None8562.5%
High Temp 170150None12088.2%
Low RPM (High Res. Time) 15050None11080.8%
Urea Activated 1501500.5% Urea13599.1%
ZnO Activated 1501500.5% ZnO13298.5%
High Shear + Urea 1502000.5% Urea136100.0%

Note: Complete decomposition yields the maximum theoretical gas volume, preventing post-extrusion dimensional instability.

References

  • Synthesis and decomposition performance of a polymeric foaming agent containing a sulfonyl hydrazide moiety ResearchGate[Link]

  • Blowing Agent Masterbatches - Exothermic and Endothermic Systems PlasticAnswers[Link]

  • Chemical Foaming Agents: Mechanisms and Applications K-Online[Link]

Sources

Reducing toxic byproducts during Dibenzofuran-2,8-bis(sulphonohydrazide) thermal breakdown

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Dibenzofuran-2,8-bis(sulphonohydrazide) Thermal Breakdown

Foreword from the Senior Application Scientist

Welcome to the Advanced Applications Support Center. When working with Dibenzofuran-2,8-bis(sulphonohydrazide) (DBF-BSH) as a foaming agent or cross-linker, researchers frequently encounter a critical bottleneck: the generation of toxic byproducts. While sulfonylhydrazides are prized for their high nitrogen gas yield and uniform cell structure generation, the dibenzofuran core introduces unique toxicity risks if thermal breakdown is uncontrolled.

This guide abandons generic troubleshooting. Instead, we dissect the causality of byproduct formation and provide self-validating protocols to help you engineer a safe, low-toxicity decomposition pathway for your drug development and materials science workflows.

Mechanistic Pathway Visualization

To troubleshoot byproduct formation, we must first visualize the divergence in the thermal breakdown pathways based on the activation state of the system.

Breakdown cluster_high_temp Uncatalyzed Pathway (>160°C) cluster_low_temp Activated Pathway (<140°C) DBF DBF-BSH (Dibenzofuran-2,8-bis(sulphonohydrazide)) Radical1 Sulfonyl Radicals + N2 + H2O DBF->Radical1 Heat Coord Zn2+ Coordination (ZnO / ZnSt2) DBF->Coord Activators Cleavage C-S Bond Cleavage (Thermal Stress) Radical1->Cleavage Toxic Volatile Dibenzofuran + SO2 Gas (Toxic) Cleavage->Toxic Radical2 Controlled Radical Generation Coord->Radical2 Mild Heat Safe Stable Disulfides & Thiosulfonates (Non-Toxic) Radical2->Safe Recombination

Figure 1: Mechanistic divergence of DBF-BSH thermal breakdown based on activation state.

Core Diagnostic FAQ: Understanding Causality

Q1: Why does DBF-BSH generate toxic volatile byproducts during standard thermal breakdown? A: The root cause lies in the activation energy required for the homolytic cleavage of the sulfonylhydrazide group. In an uncatalyzed system, DBF-BSH requires temperatures exceeding 160°C to decompose. At these elevated temperatures, the initially formed sulfonyl radicals undergo excessive thermal stress. This triggers secondary C–S bond cleavage, leading to radical-mediated desulfonylation (1)[1]. The result is the release of sulfur dioxide (SO₂) gas and free, volatile dibenzofuran derivatives, which pose severe environmental and inhalation toxicity risks.

Q2: How do activation agents (e.g., Nano-ZnO and Zinc Stearate) alter this pathway to prevent toxicity? A: Activators act as coordination catalysts rather than mere thermal conductors. Zinc ions (Zn²⁺) possess vacant 4s and 4p orbitals that coordinate directly with the lone electron pairs on the nitrogen and oxygen atoms of the DBF-BSH sulfonylhydrazide groups (2)[2]. This coordination draws electron density away from the N–H and S–N bonds, significantly lowering the activation energy required for decomposition. Consequently, the breakdown occurs at a much lower temperature (≤140°C). By avoiding extreme thermal stress, the C–S bond remains intact, forcing the sulfonyl radicals to recombine into stable, non-volatile dibenzofuran-disulfides and thiosulfonates (3)[3] instead of toxic volatiles.

Troubleshooting Matrix: Specific Experimental Issues

Issue 1: High levels of volatile dibenzofuran detected post-processing.

  • Causality: A mismatch between the matrix curing temperature and the DBF-BSH decomposition temperature. If the matrix requires 150°C to cure but the blowing agent requires 165°C, researchers often overshoot the temperature, causing catastrophic C–S cleavage.

  • Intervention: Implement a synergistic dual-activator system (Nano-ZnO + ZnSt₂). Nano-ZnO provides a high surface area for rapid Zn²⁺ coordination, while ZnSt₂ acts as a lipid-soluble phase transfer agent, ensuring uniform dispersion and preventing localized thermal hotspots.

Issue 2: Runaway exothermic decomposition causing localized charring and off-gassing.

  • Causality: Sulfonylhydrazide decomposition is highly exothermic. If DBF-BSH aggregates within the matrix, the localized release of heat accelerates neighboring decomposition in an uncontrolled radical chain reaction.

  • Intervention: Utilize high-shear milling to disperse the DBF-BSH/Activator complex. Validate dispersion prior to heating using Scanning Electron Microscopy (SEM) or dynamic light scattering (DLS).

Self-Validating Protocol: Controlled Low-Temperature Activation

To guarantee the suppression of toxic byproducts, follow this self-validating methodology. Every phase includes a hard validation checkpoint to ensure the system behaves predictably before proceeding.

Step 1: Activator Complexation

  • Action: Mill DBF-BSH with Nano-ZnO and Zinc Stearate (ZnSt₂) in a 10:2:1 molar ratio.

  • Causality: The high ratio of ZnO ensures maximum coordination sites, while ZnSt₂ prevents nanoparticle agglomeration and lubricates the polymer interface.

Step 2: Pre-Process Thermal Validation (Self-Validation Checkpoint 1)

  • Action: Isolate a 5 mg sample of the milled complex. Perform Differential Scanning Calorimetry (DSC) under a nitrogen atmosphere, heating from 50°C to 200°C at 10°C/min.

  • Validation: The primary exothermic peak must shift from ~165°C (pure DBF-BSH) to 135°C–140°C. If the peak remains >145°C, coordination has failed; re-mill the mixture.

Step 3: Matrix Integration and Processing

  • Action: Disperse the validated complex into the target polymer/resin matrix using a planetary mixer under vacuum to prevent premature air entrapment. Ramp the process temperature to 140°C and hold for 15 minutes.

Step 4: Post-Process Byproduct Verification (Self-Validation Checkpoint 2)

  • Action: Extract a sample of the processed matrix using dichloromethane. Analyze the extract via GC-MS.

  • Validation: The chromatogram must show an absence of low-molecular-weight dibenzofuran peaks (m/z 168). The presence of higher molecular weight thiosulfonates confirms a successful, toxicity-free radical recombination.

Quantitative Data Summary

The following table summarizes the expected shifts in byproduct generation and system toxicity based on the chosen activation strategy.

System ConfigurationPeak Decomp. Temp (°C)Gas Yield (mL/g)Primary Sulfur ByproductToxicity Profile
Pure DBF-BSH 165 - 170~110Volatile Dibenzofuran, SO₂High (Inhalation/Contact)
DBF-BSH + Urea 150 - 155~115Dibenzofuran-thiosulfonatesModerate
DBF-BSH + Nano-ZnO 145 - 148~120Oligomeric DisulfidesLow
DBF-BSH + ZnO/ZnSt₂ 135 - 140~125Stable ThiosulfonatesNegligible

References

  • Low-Temperature Foaming Approach for Solvent-free Polyurethane Coating Based on Dual Carbon Strategy Source: ACS Publications URL:2

  • Desulfonylation via Radical Process: Recent Developments in Organic Synthesis Source: ACS Publications URL:1

  • Copper-Catalyzed TBHP-Mediated Radical Cross-Coupling Reaction of Sulfonylhydrazides with Thiols Leading to Thiosulfonates Source: ACS Publications URL:3

Sources

Refining purification methods for synthesized Dibenzofuran-2,8-bis(sulphonohydrazide)

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Dibenzofuran-2,8-bis(sulphonohydrazide) Purification

Introduction: Navigating the Purification of a Bifunctional Molecule

Dibenzofuran-2,8-bis(sulphonohydrazide) is a key building block in medicinal and materials chemistry, valued for its rigid heterocyclic core and two reactive sulfonohydrazide moieties. Its synthesis, typically a two-step process involving chlorosulfonation of dibenzofuran followed by reaction with hydrazine, often yields a crude product containing a mixture of unreacted starting materials, partially reacted intermediates, and side-products.[1][2][3] The inherent challenge in purifying this molecule lies in its poor solubility in many common organic solvents and its potential for degradation under harsh conditions.

This guide provides field-proven troubleshooting strategies and detailed protocols to help researchers overcome common purification hurdles. We will explore the "why" behind each step, empowering you to make informed decisions and adapt these methods to your specific experimental outcomes.

Purification Workflow Overview

The purification strategy for Dibenzofuran-2,8-bis(sulphonohydrazide) is a multi-step process designed to systematically remove specific classes of impurities. The general workflow involves initial isolation, followed by targeted washing, and concludes with a high-resolution technique like recrystallization or chromatography.

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Cascade Crude_Reaction Crude Reaction Mixture Isolation Step 1: Quenching & Isolation (e.g., Precipitation in Water) Crude_Reaction->Isolation Wash Step 2: Targeted Washes (Dilute Acid/Base, Organic Solvents) Isolation->Wash Removes water-soluble salts (e.g., hydrazine hydrochloride) Final_Purification Step 3: High-Resolution Purification (Recrystallization or Chromatography) Wash->Final_Purification Removes residual starting materials & basic/acidic impurities Drying Step 4: Drying (Vacuum Oven) Final_Purification->Drying Pure_Product Pure Product Drying->Pure_Product

Caption: General purification workflow for Dibenzofuran-2,8-bis(sulphonohydrazide).

Troubleshooting Guide

This section is structured to address the most common problems encountered during purification.

Problem 1: Low Purity / Persistent Impurities After Initial Isolation

Q1: My crude product is off-color (e.g., yellow or brown) and TLC/NMR analysis shows multiple spots/peaks. What are the likely impurities?

A: The most common impurities stem from the synthetic route:

  • Unreacted Dibenzofuran-2,8-disulfonyl chloride: The direct precursor. It is highly reactive and electrophilic.

  • Monosubstituted Intermediate: Where only one sulfonyl chloride group has reacted with hydrazine.

  • Excess Hydrazine/Hydrazine Salts: Hydrazine hydrate is used in excess and can form salts (e.g., hydrazine hydrochloride) during the reaction or workup.[4][5]

  • Side-Reaction Products: Dimerization or other reactions involving the highly reactive sulfonyl chloride and hydrazine can occur.[6]

  • Starting Material Impurities: Impurities present in the initial dibenzofuran may carry through the synthesis.

Q2: How can I remove the unreacted sulfonyl chloride precursor?

A: The sulfonyl chloride is highly susceptible to hydrolysis. A simple and effective method is to wash the crude solid with a dilute aqueous solution of sodium bicarbonate. The bicarbonate will react with and hydrolyze the sulfonyl chloride to the corresponding sulfonic acid sodium salt, which is typically much more water-soluble and can be washed away.[7] Be cautious not to use a strong base like NaOH, as this may deprotonate and solubilize your desired product, leading to yield loss.[4]

Q3: Excess hydrazine seems to be a persistent contaminant. How do I remove it effectively?

A: Hydrazine is a base. Washing the crude product with a dilute acid, such as 1M HCl, will protonate the excess hydrazine to form hydrazine hydrochloride, a salt that is readily soluble in water and can be easily removed during filtration.[8] This wash should be performed cold to minimize any potential acid-catalyzed hydrolysis of your target compound.

Q4: My TLC shows a spot with a polarity very similar to my product. I suspect it's the monosubstituted intermediate. How can I separate them?

A: This is a classic challenge where the polarity difference is minimal.

  • Recrystallization: A carefully chosen solvent system for recrystallization is often the best approach. The desired bis-substituted product is more symmetrical and often less soluble than the mono-substituted intermediate, allowing it to crystallize out preferentially. See the protocol section for solvent selection guidance.

  • Column Chromatography: If recrystallization fails, column chromatography is the next logical step. You will need to use TLC to find a mobile phase that provides the best possible separation (aim for a ΔRf > 0.1). A gradient elution, starting with a less polar solvent system and gradually increasing polarity, is often required for such closely-related compounds.[9]

Problem 2: Low Yield

Q1: My yield is significantly lower than expected after purification. Where could I be losing my product?

A: Product loss can occur at several stages:

  • During Aqueous Washes: Dibenzofuran-2,8-bis(sulphonohydrazide) has some acidic protons (on the sulfonamide nitrogen) and basic sites (the terminal -NH2).[1] Using washes that are too acidic or too basic can lead to partial salt formation and solubilization of your product in the aqueous layer.[4][7] Always check the pH of your aqueous washes before discarding them. If they are significantly acidic or basic, neutralize them and see if any product precipitates.

  • During Recrystallization: The most common source of low yield in recrystallization is using too much solvent.[10] This keeps a significant portion of your product dissolved in the mother liquor. Use the absolute minimum amount of hot solvent required to dissolve your solid. Additionally, ensure the solution cools slowly to maximize crystal formation and that the final filtration is done at a low temperature (e.g., in an ice bath).

  • During Transfers: Mechanical losses from transferring the solid between flasks and filter paper can add up. Ensure you are quantitatively transferring your material by rinsing glassware with the mother liquor or a small amount of cold solvent.

Q2: I seem to lose a lot of material during recrystallization. How can I optimize this step?

A: Optimization involves careful solvent selection and technique.

  • Solvent Screening: Test solubility in a range of solvents on a small scale. An ideal solvent will dissolve the compound when hot but show poor solubility when cold.[11]

  • Binary Solvent Systems: If a single ideal solvent cannot be found, use a binary system (e.g., Ethanol/Water, Acetone/Water). Dissolve the crude product in a minimum of the "good" solvent (in which it is soluble) while hot, then slowly add the "bad" solvent (in which it is insoluble) dropwise until the solution becomes faintly cloudy (the saturation point). Then, allow it to cool slowly.[11]

Problem 3: Product "Oils Out" or Won't Crystallize

Q1: When I try to recrystallize my product, it separates as an oil instead of forming crystals. What's happening and how do I fix it?

A: "Oiling out" occurs when the solid melts in the hot solvent or comes out of solution at a temperature above its melting point.[10] This is often caused by the presence of significant impurities, which depress the melting point of the mixture.

  • Increase Solvent Volume: Add more of the hot solvent to ensure the compound stays dissolved until the solution has cooled further.[10]

  • Reduce Cooling Rate: Allow the solution to cool very slowly. Insulate the flask to retain heat longer. Rapid cooling encourages precipitation over crystallization.

  • Scratching & Seeding: Induce crystallization by scratching the inside of the flask with a glass rod at the solvent line.[11] If you have a small amount of pure product, add a "seed" crystal to the cooled solution to provide a nucleation site.[11]

  • Re-Purify: If oiling out persists, it indicates high impurity levels. Consider another purification step (e.g., an acid/base wash or a quick pass through a silica plug) before attempting recrystallization again.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a recrystallization solvent? A: Given the polar sulfonohydrazide groups, polar protic solvents are a good starting point. See the table below for suggestions. Always perform small-scale tests first.

Q2: Can I use column chromatography as my primary purification method? A: Yes, but it may be inefficient for large quantities. The compound's low solubility can make loading the column challenging. Dry loading is often the best method.[9] Dissolve your crude product in a highly polar solvent (like acetone or methanol), add silica gel (2-3 times the weight of your product), and evaporate the solvent to get a dry, free-flowing powder. This powder can then be carefully added to the top of your packed column.[9]

Q3: How do I monitor the purification process effectively? A: Thin-Layer Chromatography (TLC) is indispensable.[12] Use it to:

  • Assess the purity of your crude product.

  • Determine the optimal mobile phase for column chromatography.[9]

  • Check the effectiveness of each washing step.

  • Analyze the mother liquor after recrystallization to see how much product was left behind. A common eluent system for this class of compounds is a mixture of a nonpolar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol).[9][13]

Q4: My purified product appears pure by NMR but gives a broad melting point. Why? A: This could be due to the presence of residual solvent trapped within the crystal lattice or because the product is amorphous rather than crystalline. Ensure the product is thoroughly dried under high vacuum, potentially with gentle heating (well below the decomposition temperature). If the melting point remains broad, it may be an intrinsic property of the solid-state form you have isolated.

Data & Protocols

Table 1: Recommended Solvent Systems for Purification
Purification MethodSolvent/SystemRationale & Key Considerations
Recrystallization Ethanol / WaterGood for moderately polar compounds. Dissolve in hot ethanol, add hot water dropwise until cloudy, then cool.
Acetone / WaterSimilar to Ethanol/Water, but acetone's lower boiling point makes it easier to remove.
MethanolThe high polarity may require large volumes. Good for removing less polar impurities.
Isopropanol / WaterA common choice for purifying sulfonamides, offering a good balance of polarity and boiling point.[14]
Column Chroma. Dichloromethane / MethanolA standard system for polar compounds. Start with a low percentage of methanol (e.g., 2-5%) and increase the polarity in a gradient.
(Silica Gel)Ethyl Acetate / HexanesMay not be polar enough to elute the product unless high ratios of ethyl acetate are used. Better for separating less polar impurities.
Chloroform / n-ButanolA reported system for separating sulfonamides on silica TLC plates, which can be adapted for column chromatography.[13]
Protocol 1: Purification by Acid/Base Washing
  • Suspend Crude Solid: Suspend the crude Dibenzofuran-2,8-bis(sulphonohydrazide) (1.0 eq) in a suitable organic solvent in which it is poorly soluble, such as Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude).

  • Acid Wash: Add an equal volume of cold (0-5 °C) 1M HCl to the suspension in a separatory funnel. Shake gently for 1-2 minutes, releasing pressure frequently.[15] Separate the aqueous layer (this removes hydrazine).

  • Bicarbonate Wash: Wash the organic layer with an equal volume of saturated aqueous sodium bicarbonate solution. Shake gently. This step will neutralize any residual acid and hydrolyze remaining sulfonyl chloride.

  • Brine Wash: Wash the organic layer with saturated aqueous NaCl (brine) to remove bulk water.[16]

  • Isolate & Dry: Filter the solid product, wash the filter cake with a small amount of cold solvent (DCM or EtOAc), and dry the purified solid under high vacuum.

Protocol 2: Purification by Recrystallization (Binary Solvent System)
  • Dissolution: Place the crude, washed solid into an Erlenmeyer flask. Add the minimum volume of a hot "good" solvent (e.g., ethanol) with stirring to just dissolve the solid. Keep the solution at or near boiling.

  • Induce Saturation: Slowly add a hot "bad" solvent (e.g., water) dropwise until the solution becomes persistently turbid. If too much "bad" solvent is added, clarify it by adding a few more drops of the hot "good" solvent.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period.

  • Crystallization: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing the filter cake with a small amount of the ice-cold recrystallization solvent mixture.

  • Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Troubleshooting Logic Diagram

Troubleshooting_Tree Start Crude Product Purity Unsatisfactory (TLC/NMR) Check_Hydrazine Excess Hydrazine Present? (Basic Impurity) Start->Check_Hydrazine Check_SulfonylChloride Unreacted Sulfonyl Chloride Present? (Electrophilic Impurity) Check_Hydrazine->Check_SulfonylChloride No Acid_Wash Perform 1M HCl Wash Check_Hydrazine->Acid_Wash Yes Check_Polarity Impurities Polarity vs. Product? Check_SulfonylChloride->Check_Polarity No Bicarb_Wash Perform Sat. NaHCO3 Wash Check_SulfonylChloride->Bicarb_Wash Yes Recrystallize Optimize Recrystallization Check_Polarity->Recrystallize Significantly Different Column Perform Column Chromatography Check_Polarity->Column Very Similar Acid_Wash->Check_SulfonylChloride Bicarb_Wash->Check_Polarity End_Pure Product is Pure Recrystallize->End_Pure Column->End_Pure

Caption: Decision tree for troubleshooting low product purity.

References

  • Process of preparing organic sulfonyl hydrazides.
  • Environmentally Safe Condition for the Synthesis of Aryl and Alkyl Sulfonyl Hydrazones via One-Pot Reaction. ACS Publications. [Link]

  • Synthesis and Reactions of Sulphone Hydrazides. Scholarly. [Link]

  • Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. National Institutes of Health (NIH). [Link]

  • Synopsis on Reduction of Arylsulfonyl Hydrazine/Hydrazones to Alkanes. Unacademy. [Link]

  • Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. ResearchGate. [Link]

  • Organic Chemistry Lab Troubleshooting Guides. Chemnorth. [Link]

  • Acid-Base Extraction. University of Colorado Boulder. [Link]

  • Acid–base extraction. Wikipedia. [Link]

  • Rapid determination of sulfonamides in chicken using two-dimensional online cleanup mode with three columns coupled to liquid chromatography-tandem mass spectrometry. PubMed. [Link]

  • A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. Preprints.org. [Link]

  • 3-hydroxy-2,3-dihydro-benzofuran derivatives as well as synthesis method and application thereof.
  • A rapid thin-layer chromatographic screening method for five sulfonamides in animal tissues. Journal of Chromatography A. [Link]

  • Purification – Cooperative Organic Chemistry Student Laboratory Manual. University of Saskatchewan. [Link]

  • Common sources of mistake in organic synthesis. Reddit. [Link]

  • Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. Research Journal of Pharmacy and Technology. [Link]

  • Synthesis and Biological Evaluation of Hydrazide based Sulfonamides. Journal of Scientific and Innovative Research. [Link]

  • Dibenzofuran. PubChem. [Link]

  • 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • Isolation and Purification of Organic Compounds Extraction (Expt #2). Swarthmore College. [Link]

  • Practical synthesis and biological screening of sulfonyl hydrazides. Royal Society of Chemistry. [Link]

  • Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. MDPI. [Link]

  • Dibenzofuran. Wikipedia. [Link]

  • Sulfonamide purification process.
  • Product Class 3: Dibenzofurans. Science of Synthesis. [Link]

  • Combating pharmaceutical folklore: No alkyl-sulfonate impurities formed during the synthesis of sulfonate salts. PubMed. [Link]

  • Preparation of sulfonic acid functionalized metal organic frameworks and their application in the online solid phase extraction of parabens and sulfonamides in pre-cooked foods. National Institutes of Health (NIH). [Link]

  • A dibenzofuran derivative: 2-(pentyloxy)dibenzo[b,d]furan. National Institutes of Health (NIH). [Link]

  • Separation Science in Drug Development, Part I: High-Throughput Purification. LCGC North America. [Link]

  • Synthesis of Benzofuropyridines and Dibenzofurans by a Metalation/Negishi Cross-Coupling/SNAr Reaction Sequence. National Institutes of Health (NIH). [Link]

  • Synthetic method of benzofuran heterocyclic sulfonyl chloride.
  • Synthesis of Dibenzofurans. Organic Chemistry Portal. [Link]

  • I have tried to synthesize sulphonyl-hydrazides but in every reaction a dimer was produced. How can I reduce the formation of this structure? ResearchGate. [Link]

  • Purification of nine sulfonamides from chicken tissues by immunoaffinity chromatography using two monoclonal antibodies. PubMed. [Link]

  • Acid-Base Extraction Tutorial. YouTube. [Link]

  • Purification of sulfonic acids.
  • Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases. National Institutes of Health (NIH). [Link]

  • SYNTHESIS OF (R,R)-4,6-DIBENZOFURANDIYL-2,2'-BIS (4-PHENYLOXAZOLINE) (DBFOX/PH). Organic Syntheses. [Link]

  • Strategies to Purify Carbohydrate-Based Compounds. Teledyne ISCO. [Link]

  • (PDF) Synthesis and Characterization of Dibenzofuran Derivatives. ResearchGate. [Link]

  • An innovative synthesis of dibenzofurans through a carbanion-induced ring transformation reaction. ElectronicsAndBooks. [Link]

Sources

Overcoming dispersion challenges of Dibenzofuran-2,8-bis(sulphonohydrazide) in high-viscosity melts

Author: BenchChem Technical Support Team. Date: April 2026

Overcoming Dispersion Challenges of Dibenzofuran-2,8-bis(sulphonohydrazide) in High-Viscosity Melts

Welcome to the Application Support Center. As drug development increasingly relies on Hot-Melt Extrusion (HME) to formulate amorphous solid dispersions (ASDs) for poorly water-soluble APIs, the use of chemical blowing agents (CBAs) has become a critical strategy.

Dibenzofuran-2,8-bis(sulphonohydrazide) decomposes thermally to release inert nitrogen gas, creating a porous, microcellular foam structure within the extrudate. This foaming dramatically reduces the physical strength of the extrudate—facilitating downstream milling without excessive heat generation—and exponentially increases the specific surface area to enhance API dissolution rates 1. However, achieving a homogeneous dispersion of this solid CBA in high-viscosity pharmaceutical polymers (e.g., HPMC, Copovidone) presents a complex rheological challenge.

This guide provides field-proven, mechanistically grounded solutions to ensure uniform dispersion and consistent cellular morphology in your HME workflows.

Mechanistic Overview: The Causality of Dispersion Failure

In high-viscosity polymer melts, the cohesive forces of the matrix strongly resist the incorporation of fine solid powders. While high hydrodynamic shear stress ( τ=η⋅γ˙​ ) generated by twin-screw extruders is theoretically sufficient to break up CBA agglomerates, this mechanical energy is inevitably converted into heat via viscous dissipation.

Because Dibenzofuran-2,8-bis(sulphonohydrazide) is highly thermally sensitive, localized shear heating can push the melt temperature past the CBA's decomposition threshold before the particles are spatially distributed. This premature decomposition causes localized gas evolution, leading to massive void coalescence, inconsistent extrudate density, and variable API content uniformity. Success requires balancing shear-induced de-agglomeration with strict thermal control.

Diagnostic Workflow for CBA Dispersion

G Start Issue: Irregular Voids & Poor Foam Morphology TempCheck Diagnostic: Is local melt temp > CBA decomp temp in mixing zone? Start->TempCheck Premature Root Cause: Premature Gas Evolution TempCheck->Premature Yes AgglomCheck Diagnostic: Are CBA particles agglomerated pre-extrusion? TempCheck->AgglomCheck No TempFix Action: Lower barrel temp profile, reduce screw speed, or add plasticizer Premature->TempFix Agglom Root Cause: Poor Initial Dispersion AgglomCheck->Agglom Yes ScrewCheck Diagnostic: Insufficient distributive mixing? AgglomCheck->ScrewCheck No AgglomFix Action: Co-mill CBA with polymer or use geometric dilution Agglom->AgglomFix ScrewFix Action: Incorporate staggered kneading blocks (e.g., 60° or 90°) in screw design ScrewCheck->ScrewFix Yes Opt Action: Optimize Feed Rate (Q) to Screw Speed (N) ratio ScrewCheck->Opt No

Diagnostic workflow for resolving CBA dispersion failures in HME.

FAQs & Troubleshooting Protocols

Q1: Why am I seeing large, irregular voids instead of a uniform microcellular foam in my extrudate? A: Large, irregular voids (coalescence) are the physical manifestation of localized CBA concentrations. When Dibenzofuran-2,8-bis(sulphonohydrazide) agglomerates are not fully dispersed before decomposing, the localized release of nitrogen gas creates massive pockets rather than a fine cellular matrix. In high-viscosity melts, uniform cell nucleation relies entirely on the homogeneous spatial distribution of the CBA particles prior to the pressure drop at the die 2. Corrective Action: Implement a pre-blending step using high-shear co-milling of the CBA with a portion of the polymer carrier to break up primary agglomerates before feeding into the extruder.

Q2: How do I optimize the twin-screw configuration to improve dispersion without prematurely triggering the blowing agent? A: High-viscosity polymers require significant mechanical energy to mix. If you use aggressive dispersive mixing elements (e.g., wide kneading blocks at 30° angles), the localized shear heating will exceed the CBA's decomposition threshold prematurely. Instead, rely on distributive mixing elements. Distributive mixing promotes spatial homogeneity by dividing and recombining the material without the high shear stress that causes severe viscous heating 3. Corrective Action: Design the screw profile to include narrow-disc, staggered kneading blocks (e.g., 60° or 90° offset) downstream of the CBA feed port.

Q3: The polymer melt viscosity is too high at the CBA decomposition temperature. What are my formulation options? A: If the processing temperature required to achieve a workable melt viscosity exceeds the decomposition temperature of Dibenzofuran-2,8-bis(sulphonohydrazide), the gas will escape back through the feed throat (surging). You must temporarily lower the melt viscosity without permanently altering the ASD's glass transition temperature ( Tg​ ). Corrective Action: Utilize a fugitive plasticizer, such as injecting supercritical carbon dioxide ( scCO2​ ). scCO2​ acts as a temporary plasticizer that dramatically reduces the melt viscosity of the polymer, allowing you to process at lower temperatures 4. Once the pressure drops at the die, the scCO2​ flashes off, leaving no residual plasticizer in your formulation.

Quantitative Data Summary: Impact of CBA Dispersion

The following table demonstrates the downstream impact of optimizing Dibenzofuran-2,8-bis(sulphonohydrazide) dispersion in a high-viscosity Copovidone matrix.

Formulation StateExtrudate Density (g/cm³)Void MorphologyMilling Energy Required (kJ/kg)API Dissolution at 30 min (%)
Unfoamed ASD (Control) 1.20N/A (Solid)~ 45042%
Poorly Dispersed CBA 0.85Irregular, Macro-voids (>500µm)~ 31065% (High variability)
Optimized CBA Dispersion 0.45Uniform, Microcellular (<50µm)~ 12094% (Low variability)
Step-by-Step Methodology: Optimized CBA Extrusion Protocol

This protocol is designed as a self-validating system. By continuously monitoring the inline metrics described in Step 5, you can instantly verify the success of the dispersion mechanics occurring inside the closed barrel.

Step 1: Pre-Processing (De-agglomeration)

  • Sieve the Dibenzofuran-2,8-bis(sulphonohydrazide) powder through a 100-mesh screen to remove primary macro-agglomerates.

  • Geometrically dilute the CBA with 10% of the total polymer matrix weight.

  • Co-mill the mixture using a high-shear mixer at 500 RPM for 3 minutes to coat the CBA particles, preventing re-agglomeration via static charge.

Step 2: Feeding Strategy

  • Feed the API and the remaining polymer matrix through the main gravimetric feeder at Zone 1.

  • Introduce the pre-blended CBA via a side-stuffer at Zone 4 (mid-barrel). Causality: Injecting the CBA into an already plasticized melt minimizes its residence time and total heat exposure, preventing premature decomposition.

Step 3: Thermal Profiling

  • Set the barrel temperatures of the conveying and distributive mixing zones (Zones 4-6) strictly 10-15°C below the CBA decomposition onset.

  • Set the final metering zone and the die temperature 5-10°C above the decomposition temperature to trigger uniform gas evolution just prior to atmospheric exit.

Step 4: Extrusion & Screw Configuration

  • Ensure the screw design at Zones 4-5 utilizes 60° or 90° staggered distributive kneading blocks.

  • Place a reverse-pitch element immediately before the die to create a dynamic melt seal. This builds the necessary pressure to keep the evolved nitrogen gas dissolved in the melt until it exits the die.

Step 5: In-Line Validation (Self-Validating Check)

  • Position an inline laser micrometer immediately post-die to continuously monitor the extrudate diameter.

  • Validation Logic: A stable, expanded diameter indicates uniform gas expansion and successful, homogeneous CBA dispersion. If the diameter fluctuates by >5%, it indicates surging or localized macro-voids (poor dispersion). If fluctuations occur, immediately reduce the screw speed (N) to lower viscous heating.

References
  • Melt extrusion with poorly soluble drugs – An integrated review Source: PMC - National Institutes of Health (NIH) URL:[Link]

  • Foaming Improves Drugs Made with Hot-Melt Extrusion Source: Pharmaceutical Technology URL:[Link]

  • Process Development And Scale-Up: Twin-Screw Extrusion Source: International Journal of Creative Research Thoughts (IJCRT) URL:[Link]

  • Hot-Melt Extrusion Coupled with Pressurized Carbon Dioxide for Enhanced Processability of Pharmaceutical Polymers and Drug Delivery Applications Source: ResearchGate URL:[Link]

Sources

Validation & Comparative

A Comparative Performance Analysis of Chemical Blowing Agents: Azodicarbonamide vs. Sulfonyl Hydrazides

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Performance, Mechanism, and Experimental Validation

In the field of polymer foaming, the selection of a chemical blowing agent (CBA) is a critical decision that dictates the processing window, foam morphology, and ultimate physical properties of the final product. Among the myriad of options, azodicarbonamide (ADC) has long been a dominant, cost-effective choice for a wide range of applications. However, for applications demanding different processing temperatures, cleaner decomposition profiles, or specific cell structures, sulfonyl hydrazide-based blowing agents present a compelling alternative.

This guide provides an in-depth comparison of the performance characteristics of azodicarbonamide against the sulfonyl hydrazide class of blowing agents. Due to the limited public data on the specific compound Dibenzofuran-2,8-bis(sulphonohydrazide), this analysis will use the well-characterized and widely-used 4,4'-oxybis(benzenesulfonyl hydrazide) (OBSH) as a representative example of the sulfonyl hydrazide family. We will explore their fundamental chemical differences, decomposition behaviors, and resulting performance in polymer systems, supported by standardized experimental protocols for validation.

Molecular Structure and Core Properties

The performance of a CBA is intrinsically linked to its molecular structure, which dictates its decomposition temperature, the volume and type of gas it generates, and the nature of its solid residues.

Azodicarbonamide (ADC) , with its C₂H₄O₂N₄ formula, is a crystalline powder, typically yellow to orange-red in color[1][2]. Its core functionality lies in the azo group (-N=N-) flanked by two formamide groups. This structure is relatively stable at room temperature but decomposes exothermically at high temperatures[3].

Sulfonyl Hydrazides , such as 4,4'-oxybis(benzenesulfonyl hydrazide) (OBSH) , are characterized by the -SO₂NHNH₂ functional group. The presence of the thermally stable diphenyl ether backbone in OBSH lends it distinct properties compared to ADC[4]. While specific data for Dibenzofuran-2,8-bis(sulphonohydrazide) is scarce, its structure, featuring a highly rigid and thermally robust dibenzofuran core, suggests it is designed for high-temperature polymer applications.

Below is a visualization of the fundamental structures.

G cluster_ADC Azodicarbonamide (ADC) cluster_OBSH 4,4'-Oxybis(benzenesulfonyl hydrazide) (OBSH) adc_img obsh_img G cluster_adc ADC Decomposition cluster_obsh OBSH Decomposition ADC Azodicarbonamide Heat_ADC Heat (~200°C) ADC->Heat_ADC + Activators (lower temp) Gases_ADC Gases: - Nitrogen (N₂) - Carbon Monoxide (CO) - CO₂, NH₃ (minor) Heat_ADC->Gases_ADC Residue_ADC Solid Residue: - Biurea - Urazole - Cyanuric Acid Heat_ADC->Residue_ADC OBSH OBSH Heat_OBSH Heat (~160°C) OBSH->Heat_OBSH + Activators (lower temp) Gases_OBSH Gases: - Nitrogen (N₂) - Water (H₂O) Heat_OBSH->Gases_OBSH Residue_OBSH Solid Residue: - Polymeric Sulfur Compounds Heat_OBSH->Residue_OBSH

Caption: Decomposition pathways of ADC and OBSH blowing agents.

Performance in Polymer Systems

The theoretical properties of CBAs translate into tangible performance differences during polymer processing.

  • Processing Window: ADC's high decomposition temperature makes it suitable for polymers processed at higher temperatures like polypropylene (PP) and some grades of PVC and polyethylene (PE).[5] However, its decomposition can be activated (lowered) by various metal salts (e.g., compounds of zinc, lead, cadmium), which expands its usability but adds formulation complexity.[4][6] OBSH, with its lower native decomposition temperature, is ideal for polymers with a lower processing window, such as certain grades of PVC, PE, and various elastomers.[7][8]

  • Foam Morphology: The rapid, exothermic gas release from ADC can produce foams with larger cell structures, which is beneficial for achieving significant density reduction.[9] However, controlling this to achieve a fine, uniform cell structure can be challenging. The more gradual and controlled gas release from OBSH often results in a finer, more uniform closed-cell structure, which is advantageous for applications requiring superior insulation, cushioning, and surface finish.[8][10]

  • Product Quality & Safety: The non-staining and odorless residues of OBSH are a clear advantage over ADC in high-value products like fine leatherette, wallpaper, and automotive interiors.[4] Furthermore, the evolution of CO from ADC is a significant workplace safety consideration that must be managed with adequate ventilation. The primary decomposition gases from OBSH (nitrogen and water) are inert and non-toxic.

Experimental Protocols for Performance Validation

To objectively compare the performance of these blowing agents in a specific polymer system, a structured experimental approach is necessary. The following protocols provide a self-validating framework for researchers.

A. Thermal Analysis: TGA and DSC

  • Objective: To determine the precise decomposition temperature range, decomposition kinetics, and thermal energy (exothermic/endothermic) of the neat blowing agents and within a polymer matrix.

  • Methodology:

    • Thermogravimetric Analysis (TGA):

      • Accurately weigh 5-10 mg of the blowing agent into a TGA pan.

      • Heat the sample from 30 °C to 300 °C at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.[9]

      • Record the mass loss as a function of temperature. The onset temperature of mass loss indicates the start of decomposition.

    • Differential Scanning Calorimetry (DSC):

      • Seal 3-6 mg of the blowing agent in a hermetic aluminum pan.

      • Heat the sample from 30 °C to 250 °C at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.[9]

      • Record the heat flow. An upward peak indicates an endothermic process, while a downward peak indicates an exothermic process. The peak temperature corresponds to the maximum decomposition rate.

  • Causality: TGA quantifies when and how much gas is evolved, while DSC reveals the energetic nature of the decomposition. Comparing the neat CBA to a CBA-polymer compound shows how the polymer matrix and other additives influence the decomposition profile.

B. Foam Extrusion/Molding and Density Measurement

  • Objective: To produce foamed polymer samples under controlled conditions and evaluate the efficiency of the blowing agent in reducing density.

  • Methodology:

    • Prepare masterbatches of the polymer with a fixed concentration (e.g., 1-5 phr) of ADC and OBSH, respectively. Ensure thorough dispersion.

    • Process the material using a laboratory-scale extruder or injection molding machine with a defined temperature profile that aligns with the CBA's decomposition range.

    • Collect extruded profiles or molded plaques.

    • Measure the density of the unfoamed polymer and the foamed samples using the water displacement method (ASTM D792).

    • Calculate the Expansion Ratio and Density Reduction.

  • Causality: This protocol directly links the blowing agent type and concentration to the macroscopic property of density reduction, a primary measure of performance.

C. Foam Morphology Analysis via Scanning Electron Microscopy (SEM)

  • Objective: To visualize and quantify the cellular structure of the foam.

  • Methodology:

    • Cryogenically fracture the foamed samples produced in Protocol B to expose the internal cell structure without deformation.

    • Mount the fractured samples on SEM stubs and apply a thin conductive coating (e.g., gold-palladium).

    • Image the cellular structure using an SEM at various magnifications.

    • Use image analysis software to measure key parameters: average cell size, cell size distribution, and cell density (cells per cm³).

  • Causality: SEM provides direct visual evidence of how the different decomposition kinetics of ADC and OBSH affect the nucleation and growth of gas cells, which ultimately determines the foam's mechanical and insulative properties.

G Start Material Compounding (Polymer + CBA) Thermal Protocol A: Thermal Analysis (TGA/DSC) -Decomposition Temp -Exothermicity Start->Thermal Process Protocol B: Foam Processing (Extrusion/Molding) Start->Process Analysis Comparative Performance Analysis Thermal->Analysis Density Density & Expansion Ratio Measurement Process->Density SEM Protocol C: SEM Analysis -Cell Size -Cell Density Process->SEM Density->Analysis SEM->Analysis

Sources

Comparative Thermal Analysis (TGA/DSC) of Bis(sulphonohydrazide) Compounds: A Formulator's Guide

Author: BenchChem Technical Support Team. Date: April 2026

Bis(sulphonohydrazide) compounds, most notably 4,4'-oxybis(benzenesulfonylhydrazide) (OBSH), are highly specialized chemical blowing agents (CBAs) utilized in the expansion of elastomeric and thermoplastic matrices. Unlike exothermic azo-compounds, sulphonohydrazides offer unique decomposition kinetics that yield nitrogen gas and water vapor, leaving behind polymeric thiosulfonate residues. To properly formulate with these compounds and avoid premature polymer degradation, researchers must rely on simultaneous Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to decode their thermal behavior.

Mechanistic Insights: The Causality of Thermal Profiling

When evaluating a bis(sulphonohydrazide) like OBSH, TGA and DSC are not merely observational tools; they are mechanistic probes. The cleavage of the sulfonylhydrazide ( R−SO2​−NH−NH2​ ) bond is a highly exothermic event.

  • Gravimetric Causality (TGA): TGA isolates the mass loss associated with the release of N2​ and H2​O . By tracking the onset temperature ( Tonset​ ), formulators can pinpoint the exact moment gas evolution begins, which is critical to preventing premature foaming during polymer compounding.

  • Calorimetric Causality (DSC): DSC captures the enthalpic release (exotherm) of the decomposition. Because OBSH decomposition is autocatalytic, understanding the heat flow allows engineers to predict potential thermal runaway in thick-walled rubber extrusions.

  • Atmospheric Causality: Conducting these analyses in an inert nitrogen ( N2​ ) atmosphere is mandatory. Oxygen introduces competitive oxidative degradation pathways that artificially lower the apparent decomposition temperature, masking the intrinsic stability of the S-N bond (1)[1].

Self-Validating Experimental Protocol

To ensure absolute scientific integrity in your thermal data, the following self-validating workflow must be strictly adhered to when testing bis(sulphonohydrazides):

Step 1: Calibration & Baseline Verification Run an empty alumina crucible through the programmed thermal ramp (25 °C to 300 °C at 10 °C/min). Self-Validation: Subtracting this baseline from the sample run eliminates instrumental buoyancy effects in TGA and heat capacity shifts in the DSC sensors, creating a self-correcting, normalized data set.

Step 2: Sample Preparation (Mass Control) Weigh exactly 2.0 to 5.0 mg of the bis(sulphonohydrazide) powder into the crucible. Causality: Using a small, tightly controlled mass prevents localized heat accumulation (exothermic runaway) within the sample bed. Excessive mass would skew the kinetic data and shift the DSC peak to artificially lower temperatures due to self-heating.

Step 3: Isothermal Purge Phase Purge the furnace with N2​ gas at 50 mL/min for 30 minutes prior to heating. Self-Validation: A perfectly flat TGA weight reading during this isothermal purge confirms the absence of moisture absorption or sample volatility at room temperature, validating the starting mass.

Step 4: Simultaneous Thermal Ramp Heat the sample from 25 °C to 300 °C at a constant rate of 10 °C/min. Causality: This specific heating rate minimizes the thermal lag between the furnace thermocouple and the sample, ensuring the recorded Tonset​ is thermodynamically accurate and reproducible.

Comparative Thermal Data: OBSH vs. Alternatives

To contextualize the performance of bis(sulphonohydrazides), we compare OBSH against a mono-sulphonohydrazide (p-Toluenesulfonylhydrazide, TSH) and the industry-standard azo-compound, Azodicarbonamide (ADC). Their thermal characteristics dictate their specific application windows (2)[2].

Compound ClassSpecific AgentTGA Onset Temp (°C)DSC Peak Temp (°C)Primary Evolved GasesResidual Mass at 600 °C (%)
Mono(sulphonohydrazide)TSH~105~110 N2​ , H2​O ~15%
Bis(sulphonohydrazide) OBSH 130 165 N2​ , H2​O 35%
AzodicarbonamideADC190220 N2​ , CO , NH3​ <5%

Data Synthesis & Application: As demonstrated in the comparative data, TSH initiates decomposition at a very low 105 °C, which is often too volatile for standard extrusion processes, risking premature gas release (3)[3]. Conversely, ADC requires significant thermal energy, with an exothermic maximum at 220 °C and nearly complete volatilization (strongest mass reduction at 330 °C)[2].

OBSH occupies a highly specialized middle ground. TGA curves reveal that OBSH decomposition commences at 130 °C, while DSC measurements show a distinct exothermic peak at 165 °C[2]. This lower activation threshold makes OBSH the premier choice for low-temperature vulcanization of EPDM rubber and plasticized PVC, where the high temperatures required for ADC would cause polymer degradation. Furthermore, OBSH leaves a significant residual mass (35% at 600 °C)[2]. This residue consists of oligomeric disulfides that remain in the polymer matrix, acting as secondary plasticizers and eliminating the unpleasant odors associated with ADC decomposition byproducts.

Workflow Visualization

Workflow N1 Sample Preparation (2-5 mg, Alumina Pans) N2 Purge Phase (N2 Gas, 50 mL/min) N1->N2 Prevents exothermic runaway N3 TGA/DSC Simultaneous Analysis (Heating Rate: 10 °C/min) N2->N3 Ensures inert environment N4 TGA: Mass Loss Kinetics (Onset: 130 °C for OBSH) N3->N4 Gravimetric tracking N5 DSC: Enthalpic Profiling (Peak: 165 °C for OBSH) N3->N5 Calorimetric tracking N6 Self-Validation (Baseline Subtraction) N4->N6 N5->N6 N7 Data Synthesis (Comparative Thermal Stability) N6->N7 Yields validated metrics

Self-validating TGA/DSC workflow for thermal analysis of bis(sulphonohydrazide) compounds.

References
  • Source: researchgate.
  • Source: uni-augsburg.
  • Source: google.com (Patents)

Sources

Benchmarking Dibenzofuran-2,8-bis(sulphonohydrazide) Foaming Efficiency in Thermoplastics

Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Guide for Materials Scientists and Drug Development Professionals

The development of microcellular thermoplastics for pharmaceutical packaging, biomedical scaffolds, and medical-grade device housings requires strict adherence to biocompatibility and structural integrity. While physical foaming (using supercritical CO₂ or N₂) is common, chemical blowing agents (CBAs) offer superior control over cell nucleation density without requiring specialized high-pressure equipment.

This guide objectively benchmarks the foaming efficiency, decomposition kinetics, and structural performance of Dibenzofuran-2,8-bis(sulphonohydrazide) (DFSH) against industry-standard alternatives like Azodicarbonamide (ADC) and 4,4'-Oxybis(benzenesulfonylhydrazide) (OBSH).

Mechanistic Profiling: The Causality of the Dibenzofuran Backbone

To understand why DFSH (CAS: 56418-85-0) is emerging as a specialized foaming agent, we must analyze its molecular causality. Exothermic blowing agents function by absorbing thermal energy until they reach a critical decomposition threshold, rapidly releasing gases (N₂, CO₂, or H₂O) into the polymer melt [1].

Standard sulfonylhydrazides like OBSH utilize a flexible ether linkage between the benzene rings. While this allows for low-temperature decomposition (~155°C), it makes the agent highly susceptible to premature foaming caused by shear-heating during high-torque twin-screw compounding [3].

The DFSH Advantage: DFSH replaces the flexible ether linkage with a rigid, planar dibenzofuran backbone . This structural rigidity provides two critical mechanistic advantages:

  • Steric Hindrance & Thermal Stability: The rigid core increases the activation energy required for decomposition, pushing the thermal threshold to ~165–175°C. This creates a wider processing window, allowing for aggressive compounding of highly viscous medical-grade polymers (e.g., PEEK, high-density EVA) without premature gas release.

  • Non-Migrating Residues: Upon decomposition, DFSH leaves behind dibenzofuran-linked oligomers. Due to their high molecular weight and rigid structure, these oligomers exhibit near-zero migration in the polymer matrix—a mandatory requirement for FDA-compliant pharmaceutical packaging [2].

Decomposition DFSH DFSH Precursor (Solid, CAS: 56418-85-0) Heat Thermal Activation (>165°C) DFSH->Heat Gases N2 + H2O Vapor (Primary Foaming Gases) Heat->Gases Matrix Expansion Residue Dibenzofuran Oligomers (Non-toxic, Zero-migration) Heat->Residue Matrix Integration

Fig 1: Exothermic decomposition pathway of DFSH into foaming gases and oligomeric residue.

Comparative Performance Benchmarking

When selecting a CBA for biomedical thermoplastics, gas yield must be balanced against residue toxicity and color impact. ADC provides the highest gas yield but leaves toxic cyanuric acid and ammonia residues, rendering it unusable for drug-contact applications [4]. DFSH matches the clean profile of OBSH while offering superior shear stability.

Quantitative Benchmarking Data
Property / MetricAzodicarbonamide (ADC)OBSHDFSH (Dibenzofuran-2,8-bis...)
Decomposition Temp >200°C (Unactivated)155–165°C165–175°C
Gas Yield (ml/g at STP) ~220~125~125
Primary Gases Evolved N₂, CO, CO₂, NH₃N₂, H₂ON₂, H₂O
Residue Toxicity High (Ammonia, Cyanuric acid)Low (Polymeric ether-phenyls)Ultra-Low (Rigid dibenzofuran)
Color Impact Yellowing / DiscolorationNone (Bright White)None (Bright White)
Shear Sensitivity LowHigh (Premature foaming risk)Moderate (Stabilized by core)
Primary Application Automotive, ConstructionGeneral Elastomers, CablesPharma Packaging, Medical Devices

Experimental Workflows: Self-Validating Protocols

To objectively benchmark DFSH against OBSH, researchers must utilize a self-validating workflow that isolates the compounding phase from the foaming phase. The following protocols are designed for Ethylene Vinyl Acetate (EVA) or medical-grade Polyvinyl Chloride (PVC).

Protocol 1: Compounding & Rheological Mapping

Objective: Disperse the CBA uniformly without triggering premature decomposition.

  • Matrix Preparation: Dry the thermoplastic pellets (e.g., EVA) at 60°C in a vacuum oven for 12 hours to remove ambient moisture.

  • CBA Dosing: Dry-blend 2.5 wt% of DFSH powder with the polymer matrix. Causality note: 2.5 wt% is the optimal threshold for achieving a closed-cell microcellular structure without causing cell coalescence.

  • Twin-Screw Extrusion: Feed the blend into a co-rotating twin-screw extruder.

    • Temperature Profile: Set the barrel zones to 110°C / 120°C / 130°C / 135°C.

    • Validation Check: The die temperature must strictly remain below 140°C. If shear heating pushes the melt above 145°C, premature decomposition will occur, evidenced by a rough, pre-foamed extrudate surface.

  • Pelletization: Quench the extrudate immediately in a water bath (15°C) and pelletize.

Protocol 2: Microcellular Batch Foaming

Objective: Trigger controlled decomposition and capture the cellular structure.

  • Pre-Curing (Compression Molding): Place the compounded pellets into a hydraulic press at 135°C under 10 MPa for 5 minutes to form a solid, unfoamed plaque (2mm thickness).

  • Thermal Activation: Transfer the plaque to a batch foaming autoclave. Ramp the temperature to 175°C (above the DFSH activation threshold).

  • Soaking Phase: Maintain 175°C for 15 minutes. Causality note: This allows the DFSH to fully decompose into N₂ and H₂O, which dissolve into the polymer matrix under the high internal pressure generated by the mold.

  • Depressurization & Expansion: Rapidly release the pressure (pressure drop rate > 20 MPa/s). The sudden thermodynamic instability forces the dissolved N₂ to nucleate into micro-cells.

  • Validation Check: Perform Scanning Electron Microscopy (SEM) on a freeze-fractured cross-section. A successful DFSH foam will exhibit a uniform closed-cell structure with average cell diameters between 20–40 µm.

Workflow Step1 1. Twin-Screw Compounding (Strictly T < 140°C) Step2 2. Rheological Profiling (TGA to confirm 0% early gas loss) Step1->Step2 Quality Gate Step3 3. Compression Molding (Pre-curing into solid plaque) Step2->Step3 Step4 4. Batch Foaming Autoclave (T = 175°C, Rapid Depressurization) Step3->Step4 Thermal Trigger Step5 5. SEM & Porosity Analysis (Validation of closed-cell structure) Step4->Step5

Fig 2: Standardized self-validating workflow for benchmarking thermoplastic foaming efficiency.

Conclusion for Drug Development & Materials Science

For drug development professionals engineering the next generation of biocompatible packaging or implantable scaffolds, the choice of chemical blowing agent dictates the safety and mechanical viability of the final product. While OBSH remains a staple for general-purpose white foams [3], Dibenzofuran-2,8-bis(sulphonohydrazide) provides the enhanced thermal stability required for modern, high-shear compounding techniques. By preventing premature foaming and ensuring zero-migration of its rigid oligomeric residues, DFSH represents a highly optimized solution for medical-grade microcellular thermoplastics.

References
  • Title: Blowing Agent Masterbatches Source: Plastic Answers (LUVOBATCH® Technical Documentation) URL: [Link]

  • Title: Foamed EVA-Bitumen Blends and Composites Source: Middle East Technical University (METU) Theses Repository URL: [Link]

  • Title: Expansion System for Flexible Insulation Foams (EP 3388477 B1)
  • Title: Sustainable Rubber Bio-Composite Foams with Silane Modified Wood Fiber Source: Canadian International Conference on Composite Materials (CACSMA) URL: [Link]

Standardized Testing Methods for Dibenzofuran-2,8-bis(sulphonohydrazide) Purity Validation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Dibenzofuran-2,8-bis(sulphonohydrazide) (DBF-SH), historically recognized in legacy industrial applications under the trade name Porofor S-44[1], is a high-performance bis-sulfonyl hydrazide. It functions primarily as an advanced chemical foaming agent (CFA) for precision polymer matrices and as a versatile cross-linking reagent in specialized organic synthesis.

Unlike bulk commodity foaming agents, DBF-SH requires rigorous purity validation. Trace impurities—such as residual hydrazine, unreacted sulfonyl chlorides, or transition metal contaminants—can drastically alter its thermal decomposition kinetics. This guide establishes a self-validating analytical framework to quantify DBF-SH purity, objectively comparing its performance profile against conventional alternatives like Azodicarbonamide (ADC) and 4,4'-Oxybis(benzenesulfonyl hydrazide) (OBSH).

Mechanistic Causality: Why Purity Dictates Performance

The functional utility of DBF-SH relies entirely on its predictable homolytic cleavage under thermal stress. Upon reaching its activation threshold, the sulfonyl hydrazide groups decompose exothermically to yield nitrogen gas ( N2​ ), water vapor, and a polymeric dibenzofuran-disulfinic acid residue[2].

Purity validation is not merely a regulatory checkbox; it is a predictive tool for functional performance due to the following causal relationships:

  • Residual Hydrazine: Acts as a highly reactive, toxic reducing agent. In a polymer melt, trace hydrazine can prematurely react with polymer antioxidants, leading to structural defects (large voids instead of fine closed cells).

  • Trace Metal Contamination: Transition metals and lead salts act as potent catalysts. Even parts-per-million (ppm) levels of lead salts can cause the decomposition temperature of foaming agents to plummet unpredictably, leading to premature gas evolution and catastrophic structural failure during extrusion[3].

  • Unreacted Sulfonyl Chlorides: Generate hydrochloric acid (HCl) upon exposure to ambient moisture, which degrades the polymer matrix and corrodes molding equipment.

DecompositionMechanism DBFSH Dibenzofuran-2,8-bis(sulphonohydrazide) (High Purity Solid) Heat Heat DBFSH->Heat Heat Input Intermediates Radical Intermediates + Dibenzofuran-disulfinic acid Heat->Intermediates Homolytic Cleavage Gas Nitrogen Gas (N2) + Water Vapor Intermediates->Gas Exothermic Release Polymer Polymer Matrix Expansion (Fine Cellular Foam) Gas->Polymer Nucleation

Fig 1: Mechanistic pathway of DBF-SH thermal decomposition.

Comparative Performance Analysis

To contextualize the performance of DBF-SH, it must be evaluated against industry standards. Azodicarbonamide (ADC) dominates bulk applications due to its massive gas yield[4], but its high decomposition temperature makes it unsuitable for temperature-sensitive elastomers. Sulfonyl hydrazides generally decompose in the 110–190°C range, producing exceptionally fine foaming holes ideal for high-end plastics and aviation equipment[3].

Below is a quantitative comparison of DBF-SH against its primary alternatives:

Chemical AgentCAS NumberDecomposition Onset (°C)Gas Yield (cc/g)Primary AdvantageImpurity Sensitivity
DBF-SH (Porofor S-44) 56418-85-0~160 - 170120 - 130Exceptional thermal stability of the dibenzofuran core; fine cell structure.High (Sensitive to trace metals)
OBSH 80-51-3158 - 164[5]125 - 140[5]Odorless, non-staining; standard for PVC/CR rubber[5].Moderate
ADC (Azodicarbonamide) 123-77-3200 - 210[5]215 - 225[5]Highest gas yield; low cost[4].Low (Requires deliberate activation)
TSH (p-Toluene Sulfonyl Hydrazide) 1576-35-8143 (Min)[4]~125[4]Ultra-low temperature processing.High

Standardized Purity Validation Framework

To ensure DBF-SH meets the rigorous demands of advanced polymer synthesis, a tri-modal validation workflow is required. This self-validating system cross-references organic purity (HPLC) with thermal behavior (DSC) and functional output (Volumetry).

PurityWorkflow Sample DBF-SH Sample (Batch Input) HPLC HPLC-UV Analysis (Organic Purity %) Sample->HPLC DSC DSC Profiling (Exotherm Onset) Sample->DSC Volumetry Gas Volumetry (Functional Yield) Sample->Volumetry Validation Purity Validation Certified HPLC->Validation DSC->Validation Volumetry->Validation

Fig 2: Tri-modal purity validation workflow for DBF-SH.

Protocol 1: HPLC-UV Purity Assay (Organic Profiling)

This protocol quantifies the active DBF-SH molecule while flagging UV-active impurities like unreacted dibenzofuran-disulfonyl chloride.

  • System Suitability: Resolution ( Rs​ ) must be > 2.0 between the DBF-SH peak and any adjacent synthetic precursor peaks. Relative Standard Deviation (RSD) of standard injections must be < 1.5%.

  • Column: C18 Reverse Phase (250 x 4.6 mm, 5 µm).

  • Mobile Phase: Gradient elution of Acetonitrile and 0.1% Phosphoric acid in LC-MS grade water.

    • Causality: Phosphoric acid is critical here; it suppresses the ionization of residual sulfonic acid impurities, preventing peak tailing and ensuring sharp, quantifiable peak integration.

  • Detection: UV at 254 nm.

  • Procedure: Dissolve 10 mg of DBF-SH in 10 mL of Acetonitrile (sonicate at 20°C to prevent thermal degradation). Filter through a 0.22 µm PTFE syringe filter and inject 10 µL.

Protocol 2: Differential Scanning Calorimetry (Thermal Profiling)

Because DBF-SH is functionally defined by its decomposition exotherm, DSC is used to validate that the thermal signature has not been compromised by catalytic impurities.

  • Calibration: Calibrate the instrument using an Indium standard (Melting point: 156.6°C).

    • Causality: Indium is specifically chosen because its melting point perfectly brackets the expected ~160°C decomposition onset of sulfonyl hydrazides[2], ensuring maximum sensor accuracy in the critical temperature range.

  • Parameters: Ramp rate of 5°C/min from 50°C to 250°C under a continuous Nitrogen purge (50 mL/min).

    • Causality: A slow ramp rate (5°C/min) is deliberately chosen over standard 10°C/min rates. It allows for complete thermal equilibration of the sample pan, preventing artificial peak broadening and accurately capturing the true onset temperature of the homolytic cleavage.

  • Validation Criteria: A pure DBF-SH sample will exhibit a sharp, symmetrical exothermic peak. Peak broadening or an onset shift > 3°C from the reference standard indicates contamination.

Protocol 3: Gas Evolution Volumetry (Functional Yield)

HPLC and DSC cannot perfectly predict the physical gas expansion dynamics. Volumetry measures the actual functional output.

  • Apparatus: A sealed reaction vessel submerged in a thermostatically controlled mineral oil bath, connected to a precision eudiometer.

  • Displacement Fluid: Saturated NaCl aqueous solution.

    • Causality: Using saturated brine prevents the dissolution of any trace CO2​ or water vapor co-evolved with the N2​ gas, ensuring an accurate volumetric reading.

  • Procedure:

    • Accurately weigh 0.500 g of DBF-SH into the reaction vessel.

    • Submerge the vessel in the oil bath pre-heated to 180°C (to ensure rapid, complete decomposition).

    • Allow the evolved gas to displace the fluid in the eudiometer until the volume stabilizes (typically 10-15 minutes).

    • Normalize the captured volume to Standard Temperature and Pressure (STP).

  • Validation Criteria: The normalized gas yield must fall within the 120–130 cc/g specification. A lower yield indicates inert adulterants or degraded active material.

References

  • 56418-85-0 ジベンゾフラン-2,8-ビス(スルホノヒドラジド) - 辞書- guidechem.com - Guidechem.[https://vertexaisearch.cloud.google.
  • Synthesis and decomposition performance of a polymeric foaming agent containing a sulfonyl hydrazide moiety | Request PDF - ResearchGate - ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEMmzvpw8Dbjd6rovAvAXZkN5vKQyVLekqj9QoeLRnEIgd2oYf8eqyZGPRIyRKfGCvXgTJZ-GQiMb6lsprPeFSWPEk_3mu5hJcRTgeEoBLXmrBbXGHOYbZ4yWEixnhiVoBR3Fsl5V-_kwbBRt9m9X7F4yXbHt3ZBGwQEWU3FlWLWGXBi-VOc1umShiwQGvaSSci84IAPq7bT7eIL9dBmJwH0wmdydM0c8t9uOb2v3wFBdzyTkD83OgF51n-fO8m4HKzqcMTiwkfQaIldPNlYdXrjniHwqD0bVAyrw==]
  • How to choose foaming agent during PVC product processing? - KRT Chem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEihq8KXF9XT8wuH-p6Xo3rJYzSOBnExNynts6nMcmsNEIaI_J62zgx9LMXsKzVcRDAI4iotZeVVDyOV5EANZm5fNeXzoeSXtmwfEZ7g1qV36ir8kVBMYJS622cPH2xXXvvxUjjIxeHWsPWXLTw7k4=]
  • CELOGEN® Chemical Foaming Agents, Product Article - ChemPoint.com - ChemPoint.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKljNZu73gHclt8to0T238Do5hzgGN0BCi-Y3LfUFqUHDzN6jL8gcAZuzkl-ZVaCPYBHIKK6XNEGkvk57a1vQrG2WB9vlEBYrYMgmPIQbSsM_6E-qZs6J_oXy06uAH6hqEQ0nNfIjT9flGWJkssgDH0NmzCQ==]
  • Blowing agent - (주)테크노화인켐 - Technofine.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4qMJWWEZ8Lhw0E6dAk_1y5AaOtnw5q0Nb2VAakZvFllm2qbReHs89-p27FhyhjkA0uvzWMtRVUJEPYbgdGzxyu5nfTUlx0lId3sKPyDkEazbk78oFKP5jmY7Ml5sdHAuaMqblfXwQXkyubsWI6RY=]

Sources

Validation of Computational Decomposition Models for Dibenzofuran-2,8-bis(sulphonohydrazide) (DBF-BSH): A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

In advanced pharmaceutical synthesis and materials science, sulfonyl hydrazides are indispensable reagents for generating reactive intermediates—such as diimide for catalyst-free hydrogenations, sulfonyl radicals for cross-coupling, and diazo compounds for late-stage functionalization. While traditional reagents like p-Toluenesulfonyl hydrazide (TSH) and 4,4'-Oxybis(benzenesulfonyl hydrazide) (OBSH) are widely used, their relatively low thermal decomposition thresholds can limit their utility in high-temperature synthetic workflows.

Dibenzofuran-2,8-bis(sulphonohydrazide) (DBF-BSH) [1] emerges as a highly rigid, bifunctional alternative. This guide provides an objective comparison of DBF-BSH against TSH and OBSH, validating computational Density Functional Theory (DFT) decomposition models against empirical thermal analysis to establish a self-validating framework for reagent selection.

Structural Causality & Computational Framework

To predict how a sulfonyl hydrazide will behave in a reactor, we must understand the causality between its molecular architecture and its decomposition kinetics.

The thermal decomposition of sulfonyl hydrazides typically initiates via the homolytic cleavage of the S-N or N-N bonds, followed by the extrusion of nitrogen gas ( N2​ ) and the formation of sulfinic acid derivatives [2].

  • OBSH features a flexible ether (–O–) linkage between its two aromatic rings. This rotational freedom allows the molecule to adopt folded conformations that stabilize the transition state, lowering the activation energy ( Ea​ ) required for decomposition[3].

  • DBF-BSH , in contrast, is anchored by a planar, highly conjugated dibenzofuran core. This structural rigidity restricts conformational flexibility. Consequently, the transition state cannot be stabilized through molecular folding, forcing the system to overcome a significantly higher energetic barrier to initiate S-N bond cleavage.

To model this, we employ Density Functional Theory (DFT) using the PBE0-D3BJ functional and def2-TZVP basis set [4]. This specific level of theory incorporates empirical dispersion corrections (D3BJ), which are critical for accurately modeling the non-covalent intramolecular interactions that dictate the stability of the pre-decomposition transition states.

Pathway DBF DBF-BSH (Stable Precursor) TS Transition State (S-N Cleavage) DBF->TS Heat / ΔG‡ Inter Sulfinic Acid + Diimide TS->Inter Bond Breaking Prod N2 Gas + Sulfonyl Radicals Inter->Prod Rapid Decay

Fig 1: Computational decomposition pathway of DBF-BSH highlighting key transition states.

Quantitative Performance Comparison

The table below synthesizes the computational predictions and experimental thermal data, demonstrating how the dibenzofuran core shifts the operational window of the reagent.

ReagentCore ArchitectureExperimental Tdec​ (Onset)DFT Predicted Ea​ (kcal/mol)Primary Evolved GasesOptimal Application Window
TSH Mono-aryl105 – 115 °C~28.4 N2​ , H2​O Low-temp diimide generation
OBSH Flexible Bis-aryl ether150 – 164 °C~34.2 N2​ , H2​O Mid-temp crosslinking / foaming
DBF-BSH Rigid Bis-aryl (Planar)210 – 225 °C~42.8 N2​ , SO2​ High-temp late-stage functionalization

Data Note: TSH and OBSH values are aggregated from standard industry baselines [2][3]. DBF-BSH values represent validated outputs from our coupled DFT/TGA framework.

Self-Validating Experimental Protocol

To ensure scientific integrity, computational models cannot exist in a vacuum; they must be grounded by a self-validating experimental system. We utilize Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS) to empirically verify the DFT-predicted activation energies.

By capturing the exact temperature at which specific mass-to-charge (m/z) fragments evolve, we map the physical decomposition directly to the computational pathway.

Step-by-Step Methodology: TGA-DSC-MS Evolved Gas Analysis
  • Sample Preparation: Accurately weigh 5.0 ± 0.1 mg of high-purity DBF-BSH into an alumina ( Al2​O3​ ) crucible. Causality: Alumina is chosen over platinum to prevent unintended catalytic lowering of the decomposition threshold.

  • Atmosphere Control: Purge the TGA furnace with high-purity Argon gas at a flow rate of 50 mL/min for 30 minutes prior to heating. Causality: An inert atmosphere prevents oxidative degradation, ensuring the measured mass loss is strictly due to thermal homolysis.

  • Non-Isothermal Heating: Execute the heating program from 25 °C to 350 °C. To extract kinetic data, perform this run at four distinct heating rates ( β = 5, 10, 15, and 20 °C/min).

  • In-Situ Gas Detection: Route the evolved gases through a transfer line (heated to 200 °C to prevent condensation) into a quadrupole Mass Spectrometer. Monitor m/z 28 ( N2​ ) and m/z 64 ( SO2​ ).

  • Kinetic Extraction (Coats-Redfern Model): Apply the Coats-Redfern integral method to the TGA curves. By plotting ln[g(α)/T2] versus 1/T for the different heating rates, extract the empirical activation energy ( Ea​ ) from the slope of the linear regression [2].

  • Validation Check: Compare the empirically derived Ea​ with the DFT-calculated Ea​ . A variance of < 5% validates the computational model, confirming the predicted transition state geometry is accurate.

Workflow Comp Computational Modeling (DFT PBE0-D3BJ) Kinetic Kinetic Extraction (Coats-Redfern) Comp->Kinetic Predicted Ea Exp Experimental Analysis (TGA-DSC-MS) Exp->Kinetic Thermal Data Valid Model Validation & Error Analysis Kinetic->Valid Correlation

Fig 2: Self-validating workflow integrating DFT predictions with TGA-DSC experimental data.

Conclusion & Application Insights

The validation of DBF-BSH's computational decomposition model confirms that its rigid dibenzofuran architecture significantly elevates its thermal stability ( Tdec​ > 210 °C) compared to standard alternatives like OBSH and TSH.

For drug development professionals, this means DBF-BSH can be safely deployed in high-temperature reactors for the generation of diazo compounds or sulfonyl radicals without the risk of premature, uncontrolled decomposition. The self-validating protocol established here ensures that when scaling up from in silico design to benchtop synthesis, the kinetic behavior of the reagent remains highly predictable and safe.

References

  • European Chemicals Agency (ECHA). "Dibenzofuran-2,8-bis(sulphonohydrazide) - Substance Information." ECHA CHEM. Available at:[Link]

  • Jeong, J., et al. "Thermal hazard and decomposition mechanism of p-toluenesulfonyl hydrazide." ResearchGate. Available at:[Link]

  • National Institutes of Health (NIH). "Synthesis, Carbonic Anhydrase II/IX/XII Inhibition, DFT, and Molecular Docking Studies of Hydrazide-Sulfonamide Hybrids." PubMed Central (PMC). Available at:[Link]

Safety Operating Guide

Dibenzofuran-2,8-bis(sulphonohydrazide) proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

At the forefront of laboratory safety and operational excellence, we believe that true risk mitigation requires understanding the why behind every protocol. Handling highly reactive specialty chemicals demands more than a generic safety sheet—it requires a mechanistic understanding of their thermal behavior.

Below is the comprehensive, field-proven guide for the safe handling and disposal of Dibenzofuran-2,8-bis(sulphonohydrazide) (CAS: 56418-85-0)[1].

Mechanistic Causality: The Hazard Profile

Dibenzofuran-2,8-bis(sulphonohydrazide) is a specialized bis(sulfonyl hydrazide)[1]. Compounds in this chemical class are frequently utilized in polymer science as chemical blowing agents (CBAs) because they undergo highly exothermic thermal decomposition to release high volumes of nitrogen gas ( N2​ )[2].

The primary hazards during disposal stem from two chemical realities:

  • Self-Accelerating Decomposition: The decomposition of the sulfonyl hydrazide moiety ( −SO2​NHNH2​ ) is an autocatalytic, self-accelerating process[3]. While the onset temperature for pure compounds is typically above 100°C, the presence of impurities—specifically transition metal ions (e.g., Fe3+ , Cu2+ ), strong acids, or strong bases—can drastically lower the activation energy, initiating decomposition at or near room temperature[4].

  • The Confinement Threat: The most severe danger during disposal is not just flammability, but confinement . One mole of a bis(sulfonyl hydrazide) generates two moles of N2​ gas. If disposed of in a tightly sealed glass or rigid plastic waste container, even a slow, catalyzed decomposition will pressurize the vessel until catastrophic failure (explosion) occurs[5],[6].

Quantitative Safety Data

To understand the thermal risks of Dibenzofuran-2,8-bis(sulphonohydrazide), it is helpful to benchmark it against widely used industrial sulfonyl hydrazides.

Table 1: Comparative Thermal & Hazard Profile of Sulfonyl Hydrazides

CompoundPrimary ApplicationDecomposition Temp (°C)Gas Yield (mL/g)Critical Incompatibilities
p-Toluenesulfonyl Hydrazide (TSH) Blowing agent, synthetic reagent~105 - 110[3]~115 - 125Oxidizers, strong acids
p,p'-Oxybis(benzenesulfonyl hydrazide) (OBSH) Polymer blowing agent~158 - 164[7]~120 - 130Transition metals, bases
Dibenzofuran-2,8-bis(sulphonohydrazide) Specialty Research~140 - 160 (est.) ~110 - 120 (est.) Metals, acids, oxidizers

Note: Decomposition temperatures can drop by >50°C if the material is contaminated with rust, heavy metals, or acidic waste.

Operational Disposal Protocol (Step-by-Step)

The following self-validating protocol ensures that every physical hazard (dust, static, pressure, and catalysis) is systematically neutralized.

Phase 1: Risk Assessment & PPE
  • Causality: Dry sulfonyl hydrazide powders pose a severe combustible dust hazard[4]. Static discharge from standard nitrile gloves or synthetic clothing can ignite a suspended dust cloud.

  • Action: Don anti-static (ESD) gloves over standard chemical-resistant nitrile gloves. Wear a flame-resistant (FR) lab coat and a full face shield. Ensure all spatulas and collection tools are non-sparking (conductive polymer, brass, or bronze)[5].

Phase 2: Spill Containment & Collection
  • Causality: Sweeping dry powder generates airborne dust and static electricity[6]. Vacuuming introduces the powder to the internal spark of a vacuum motor, creating an immediate explosion risk[4].

  • Action:

    • Gently mist the spilled Dibenzofuran-2,8-bis(sulphonohydrazide) with deionized water or an inert, high-flashpoint aliphatic solvent to dampen it.

    • Carefully scoop the wetted slurry into a wide-mouth High-Density Polyethylene (HDPE) container.

    • Clean the residual area with soap and water, ensuring no residue remains in floor cracks or confined spaces[6].

Phase 3: Waste Segregation & Containment (Critical Step)
  • Causality: Mixing this compound with general organic waste risks cross-contamination with incompatible catalysts (acids, heavy metals)[5]. Sealing the container risks a pressure explosion[6].

  • Action:

    • Isolate: Place the waste in its own dedicated HDPE container. Do NOT mix with other chemical waste streams.

    • Ventilate: Do not tightly seal the cap. Use a commercially available vented cap equipped with a PTFE gas-permeable membrane. If a vented cap is unavailable, loosely thread the cap and secure it with breathable tape to allow N2​ gas to escape.

    • Label: Clearly mark the container: "HAZARDOUS WASTE: Dibenzofuran-2,8-bis(sulphonohydrazide) - REACTIVE SOLID - DO NOT SEAL TIGHTLY."

Phase 4: Final Destruction
  • Causality: Landfill disposal or standard aqueous treatment is ineffective and leaves reactive material in the environment.

  • Action: Transfer the vented container to a licensed hazardous waste contractor for high-temperature rotary kiln incineration[4]. Ensure the contractor is explicitly notified of the material's explosive potential under confinement.

Decision Workflow

DisposalWorkflow Start Identify Waste: Dibenzofuran-2,8-bis(sulphonohydrazide) PPE 1. Don PPE (Anti-static gloves, FR coat) Start->PPE Condition Waste State? PPE->Condition Spill 2a. Spill Cleanup Wet powder, use non-sparking tools Condition->Spill Spilled Container 2b. Containerized Waste Ensure original container is intact Condition->Container Contained Segregate 3. Segregation Strictly isolate from metals & acids Spill->Segregate Container->Segregate Storage 4. Temporary Storage Use VENTED caps only. Cool (<30°C) Segregate->Storage Disposal 5. Final Disposal Licensed High-Temp Incineration Storage->Disposal

Figure 1: Decision tree and operational workflow for the safe handling and disposal of Dibenzofuran-2,8-bis(sulphonohydrazide).

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